Lignoceryl behenate
Description
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Properties
CAS No. |
42233-17-0 |
|---|---|
Molecular Formula |
C46H92O2 |
Molecular Weight |
677.2 g/mol |
IUPAC Name |
tetracosyl docosanoate |
InChI |
InChI=1S/C46H92O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-27-29-31-33-35-37-39-41-43-45-48-46(47)44-42-40-38-36-34-32-30-28-26-22-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3 |
InChI Key |
VLAQWJMMSTXOEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physical and Chemical Properties of Lignoceryl Behenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceryl behenate, also known as tetracosyl docosanoate, is a wax ester composed of lignoceric acid (a saturated 24-carbon fatty acid) and lignoceryl alcohol (a saturated 24-carbon fatty alcohol). As a member of the very long-chain wax ester family, it is a significant component of various natural waxes, particularly in the epicuticular waxes of plants where it contributes to the formation of a protective waterproof barrier. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and insights into its biological relevance.
Chemical and Physical Properties
This compound is a large, nonpolar molecule, which dictates its physical properties as a waxy solid with low solubility in polar solvents. While specific experimental data for this compound is limited, the following tables summarize available information and predicted values based on its chemical structure and the properties of similar long-chain wax esters.
Table 1: General and Physical Properties of this compound
| Property | Value | Source/Method |
| Synonyms | Tetracosyl docosanoate | - |
| CAS Number | 42233-17-0 | [1][2] |
| Molecular Formula | C₄₆H₉₂O₂ | [1][2] |
| Molecular Weight | 677.22 g/mol | [1][2] |
| Appearance | Waxy solid (predicted) | General property of long-chain wax esters |
| Melting Point | Data not available (predicted to be high) | - |
| Boiling Point | Data not available (predicted to be high) | - |
| Density | Data not available | - |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like chloroform and hexane (predicted) | General property of wax esters |
Table 2: Spectroscopic Data Parameters for this compound (Predicted)
| Spectroscopic Technique | Predicted Chemical Shifts / Fragmentation Patterns |
| ¹H NMR (CDCl₃) | ~4.05 ppm (t, 2H, -CH₂-O-CO-), ~2.28 ppm (t, 2H, -CH₂-CO-), ~1.60 ppm (m, 4H, -CH₂-CH₂-O- and -CH₂-CH₂-CO-), ~1.25 ppm (s, broad, ~76H, -(CH₂)n-), ~0.88 ppm (t, 6H, -CH₃) |
| ¹³C NMR (CDCl₃) | ~174 ppm (-COO-), ~64 ppm (-CH₂-O-), ~34 ppm (-CH₂-CO-), ~32 ppm (-CH₂-CH₃), ~29 ppm (multiple, -(CH₂)n-), ~26 ppm (-CH₂-CH₂-O-), ~25 ppm (-CH₂-CH₂-CO-), ~23 ppm (-CH₂-CH₂-CH₃), ~14 ppm (-CH₃) |
| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 676. Prominent fragments corresponding to the lignoceryl acylium ion [C₂₄H₄₇O]⁺ at m/z 367 and fragments from the lignoceryl alkyl chain. |
| Infrared (IR) Spectroscopy | Strong C=O stretch around 1740 cm⁻¹, C-O stretch around 1175 cm⁻¹, and strong C-H stretches around 2850-2920 cm⁻¹. |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound. The following protocols are adapted from standard procedures for the analysis of lipids and wax esters.
Determination of Melting Point
The melting point of a waxy solid like this compound can be determined using the capillary method.
-
Apparatus : Melting point apparatus, capillary tubes, thermometer.
-
Procedure :
-
Finely powder a small amount of dry this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Solubility Assessment
The solubility of this compound in various solvents can be determined qualitatively.
-
Materials : Test tubes, this compound, various polar and nonpolar solvents (e.g., water, ethanol, acetone, chloroform, hexane).
-
Procedure :
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into separate test tubes.
-
Add a measured volume of a solvent (e.g., 1 mL) to each test tube.
-
Vortex or shake the tubes vigorously for 1-2 minutes.
-
Allow the tubes to stand and observe for any undissolved solid.
-
If the solid dissolves, the compound is soluble in that solvent at that concentration. Gentle heating can be applied to assess solubility at elevated temperatures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation :
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming may be necessary.
-
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
-
Instrumentation : Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions :
-
Use a high-temperature capillary column suitable for high molecular weight compounds.
-
The injector temperature should be set high enough to vaporize the sample without degradation (e.g., 300-350 °C).
-
A temperature program for the oven should be used, starting at a lower temperature and ramping up to a high final temperature (e.g., 150 °C to 350 °C at 10 °C/min).
-
-
MS Conditions :
-
Acquire mass spectra in the m/z range of 50-800.
-
Use a standard electron energy of 70 eV for EI.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
-
Instrumentation : Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation :
-
Melt Film : Melt a small amount of the wax ester between two KBr or NaCl plates to create a thin film.
-
KBr Pellet : Mix a small amount of the sample with dry KBr powder and press it into a transparent pellet.
-
Solution : Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place it in a liquid cell.
-
-
Acquisition :
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Record the sample spectrum and ratio it against the background.
-
The typical scanning range is 4000-400 cm⁻¹.
-
Biological Significance and Pathways
This compound is a type of very long-chain wax ester. In plants, these lipids are key components of the epicuticular wax layer, which plays a crucial role in protecting the plant from various environmental stresses.
Functions of Epicuticular Wax Esters:
-
Water Repellency : The hydrophobic nature of the wax layer prevents water loss from the plant surface, which is critical for drought tolerance.
-
UV Protection : The wax layer can reflect harmful UV radiation.
-
Defense : It acts as a physical barrier against pathogens and insects.
The biosynthesis of very long-chain wax esters in plants is a multi-step process that occurs in the endoplasmic reticulum of epidermal cells. It involves the elongation of fatty acid chains and their subsequent conversion to alcohols and finally to wax esters.
Conclusion
This compound is a representative very long-chain wax ester with important functions in the natural world, particularly in the protective coatings of plants. While specific experimental data on its physicochemical properties are not extensively documented, its characteristics can be inferred from its structure and the behavior of similar compounds. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this compound, which is essential for its potential applications in various scientific and industrial fields, including drug development where lipid-based formulation strategies are of growing interest. Further research is needed to fully elucidate the specific properties and biological roles of this and other very long-chain wax esters.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Tetracosyl Docosanoate
Abstract
This technical guide provides a comprehensive overview of the synthesis of tetracosyl docosanoate, a wax ester of significant interest in various industrial applications, including pharmaceuticals, cosmetics, and as a specialty lubricant.[1][2] This document outlines a detailed experimental protocol for the chemical synthesis of tetracosyl docosanoate via Fischer esterification, presents expected quantitative data in a structured format, and includes visualizations of the experimental workflow and relevant biosynthetic pathways. The content is intended to provide researchers and professionals in drug development and chemical synthesis with the necessary information to produce and understand this long-chain wax ester.
Introduction
Tetracosyl docosanoate (CAS No. 42233-17-0) is a saturated wax ester with the chemical formula C46H92O2.[3] It is formed from the esterification of docosanoic acid, a C22:0 long-chain saturated fatty acid, and tetracosanol, a C24:0 long-chain saturated fatty alcohol. Wax esters, in general, are known for their lubricating, water-repellent, and emollient properties, making them valuable components in a wide range of products.[1] While microbial and enzymatic synthesis routes for wax esters are subjects of ongoing research,[4][5][6] this guide focuses on a well-established and scalable chemical synthesis method.
Chemical Synthesis: Fischer Esterification
The synthesis of tetracosyl docosanoate can be efficiently achieved through the Fischer esterification of docosanoic acid with tetracosanol. This method involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, typically producing high yields of the corresponding ester.[7][8] The reaction is reversible and driven to completion by the removal of water, a byproduct of the reaction.[7][8]
Reaction Scheme:
Docosanoic Acid + Tetracosanol ⇌ Tetracosyl Docosanoate + Water
C₂₁H₄₃COOH + C₂₄H₄₉OH ⇌ C₂₁H₄₃COOC₂₄H₄₉ + H₂O
Detailed Experimental Protocol
3.1. Materials and Reagents
-
Docosanoic acid (Behenic acid, ≥99%)
-
Tetracosanol (Lignoceryl alcohol, ≥99%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH, ≥98.5%) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene, anhydrous (99.8%)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane (for chromatography)
-
Ethyl acetate (for chromatography)
-
Silica gel (for column chromatography, 60 Å, 70-230 mesh)
3.2. Equipment
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin-layer chromatography (TLC) plates and chamber
3.3. Synthesis Procedure
-
Reactant Charging: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, add docosanoic acid (1 equivalent) and tetracosanol (1.1 equivalents).
-
Solvent and Catalyst Addition: Add anhydrous toluene to the flask to dissolve the reactants (approximately 200 mL). Add p-toluenesulfonic acid monohydrate (0.05 equivalents) as the catalyst.
-
Reaction Setup and Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (e.g., 95:5 v/v) eluent system. The reaction is considered complete when the starting carboxylic acid spot is no longer visible on the TLC plate.
-
Reaction Quenching and Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Deionized water.
-
Brine to remove any remaining aqueous impurities.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude tetracosyl docosanoate.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the pure tetracosyl docosanoate.
-
Final Product: The final product should be a white, waxy solid. Confirm the purity and identity using analytical techniques such as NMR, FT-IR, and mass spectrometry.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and characterization of tetracosyl docosanoate.
| Parameter | Value |
| Molecular Formula | C₄₆H₉₂O₂[3] |
| Molecular Weight | 677.22 g/mol [3] |
| CAS Number | 42233-17-0[3] |
| Appearance | White waxy solid |
| Expected Yield | > 90% |
| Expected Purity | > 98% (post-chromatography) |
Table 1: Physicochemical and Expected Synthesis Data for Tetracosyl Docosanoate.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the synthesis of tetracosyl docosanoate.
5.2. Microbial Biosynthesis of Wax Esters
For context, the following diagram illustrates the general enzymatic pathway for the biosynthesis of wax esters in microorganisms.[1]
References
- 1. How to Synthesize Wax Esters? Three Synthetic Routes [clinicalresearchnewsonline.com]
- 2. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tetracosyl docosanoate | CAS#:42233-17-0 | Chemsrc [chemsrc.com]
- 4. DSpace [dr.lib.iastate.edu]
- 5. Microbial synthesis of wax esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wax ester-synthesizing activity of lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Guide: Very Long-Chain Fatty Acids as Core Biomarkers for X-Linked Adrenoleukodystrophy
Audience: Researchers, scientists, and drug development professionals.
Preamble: This document addresses the central role of very long-chain fatty acids (VLCFAs) as the primary biomarkers for X-linked Adrenoleukodystrophy (X-ALD). The term "Lignoceryl behenate," an ester of lignoceric acid (C24:0) and behenyl alcohol, is not a recognized or standard biomarker for X-ALD. The core diagnostic analytes are the free saturated VLCFAs, particularly hexacosanoic acid (C26:0), and their ratios to other fatty acids, as well as C26:0-lysophosphatidylcholine. This guide will focus exclusively on these scientifically established biomarkers.
Introduction to X-Linked Adrenoleukodystrophy (X-ALD)
X-linked Adrenoleukodystrophy (X-ALD) is a progressive, inherited neurodegenerative disorder caused by mutations in the ABCD1 gene.[1] This gene encodes the ALD protein (ALDP), an ATP-binding cassette (ABC) transporter located in the peroxisomal membrane.[1] A deficiency in functional ALDP impairs the transport of very long-chain fatty acid-CoA esters (VLCFA-CoA) into peroxisomes for degradation via β-oxidation.[2][3] The consequent failure to metabolize these lipids leads to their systemic accumulation in plasma and tissues, most notably in the brain's white matter, the spinal cord, and the adrenal cortex.[1][3] This accumulation is the biochemical hallmark of X-ALD and is directly linked to the disease's severe pathophysiology, which includes demyelination, axonal degeneration, and adrenal insufficiency.[4]
The clinical presentation of X-ALD is highly variable, ranging from a rapidly progressive cerebral demyelinating form in childhood (cerebral ALD) to a more slowly progressive myelopathy in adults (adrenomyeloneuropathy, AMN), and Addison's disease.[1] Due to this clinical heterogeneity, biochemical analysis is crucial for diagnosis.
Very Long-Chain Fatty Acids (VLCFAs): The Definitive Biomarkers
The definitive diagnosis of X-ALD in males relies on the demonstration of elevated concentrations of saturated VLCFAs in plasma or cells.[4] The key analytes are:
-
Hexacosanoic Acid (C26:0): The primary marker, which is significantly elevated in over 99.9% of male patients.
-
Tetracosanoic Acid (C24:0): Also typically elevated.
-
Docosanoic Acid (C22:0): Levels remain normal, making it an ideal internal reference.[5]
-
Ratios (C24:0/C22:0 and C26:0/C22:0): Calculating these ratios enhances diagnostic accuracy and corrects for variations in total plasma lipid content.[6]
While these markers are highly sensitive for male patients, approximately 10-15% of female heterozygotes may present with normal plasma VLCFA levels, necessitating genetic testing for definitive diagnosis in women.[4]
A More Sensitive Biomarker: C26:0-Lysophosphatidylcholine (C26:0-lysoPC)
Recent advancements have identified C26:0-lysophosphatidylcholine (C26:0-lysoPC) as a superior biomarker.[4] It is elevated in all male and over 99% of female ALD patients, including those females with normal traditional VLCFA profiles.[4][7] This has made C26:0-lysoPC the standard for newborn screening programs, allowing for early detection and intervention.[8][9]
Quantitative Data on VLCFA Biomarkers
The following tables summarize typical concentrations of key VLCFA biomarkers in plasma and dried blood spots (DBS) from healthy controls and X-ALD patients.
Table 1: Plasma Very Long-Chain Fatty Acid Concentrations
| Analyte | Healthy Controls | X-ALD Male Patients | Units |
|---|---|---|---|
| C26:0 | < 1.32[10] | 1.61 - 3.34 (or higher)[11] | µmol/L |
| C24:0/C22:0 Ratio | 0 - 1.39[12] | > 1.39 (typically > 1.6)[12] | Unitless |
| C26:0/C22:0 Ratio | 0 - 0.023[10][12] | > 0.023 (typically > 0.05)[11][12] | Unitless |
Note: Reference ranges can vary slightly between laboratories.
Table 2: C26:0-Lysophosphatidylcholine (C26:0-lysoPC) Concentrations in Dried Blood Spots (DBS) for Newborn Screening
| Analyte | Healthy Newborns (Mean ± SD) | X-ALD Newborns (Mean ± SD) | Units |
|---|
| C26:0-lysoPC | 0.07 ± 0.02[8] | 1.13 ± 0.67[13] | µmol/L |
Note: Cutoff values for presumptive positives in screening programs are typically set multiple standard deviations above the control mean (e.g., ≥0.23 µmol/L).[8]
Pathophysiology and Diagnostic Logic
The accumulation of VLCFAs is a direct result of mutations in the ABCD1 gene. The resulting dysfunctional ALDP transporter prevents VLCFA-CoA from entering the peroxisome, leading to two main consequences: impaired β-oxidation (breakdown) and increased substrate availability for further elongation by enzymes like ELOVL1.[2]
Caption: Pathophysiological cascade in X-ALD, from gene mutation to tissue damage.
The diagnostic workflow for X-ALD leverages this clear biochemical defect.
Caption: Standard diagnostic workflow for X-linked Adrenoleukodystrophy.
Experimental Protocols
Accurate quantification of VLCFAs is critical for diagnosis. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for plasma VLCFA analysis, while Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is used for C26:0-lysoPC in dried blood spots.[6][14]
Protocol: Plasma VLCFA Analysis by GC-MS
This protocol outlines a generalized procedure for the analysis of total VLCFAs in plasma.[6][15]
1. Sample Preparation & Internal Standard Addition:
-
To a glass tube, add 100 µL of patient plasma.
-
Add a known quantity of an internal standard not naturally abundant in plasma, such as heptadecanoic acid (C17:0).
2. Lipid Extraction and Hydrolysis:
-
Perform a total lipid extraction using a 2:1 (v/v) chloroform:methanol solution (Folch method).[15] Vortex vigorously.
-
Centrifuge to separate the phases and collect the lower organic layer containing lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To cleave fatty acids from complex lipids, perform acid hydrolysis by adding a reagent like 5% HCl in methanol and heating at 80-100°C for 1-2 hours.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
The acid hydrolysis step also serves to methylate the free carboxyl groups of the fatty acids, creating more volatile FAMEs suitable for GC analysis.
-
After cooling, add hexane to extract the FAMEs. Vortex and centrifuge.
-
Carefully transfer the upper hexane layer to a new vial for analysis.[15]
4. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.[15]
-
Injection: 1 µL, splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial 100°C for 2 min, ramp at 10°C/min to 250°C, then ramp at 5°C/min to 320°C and hold for 10 min.[15]
-
Mass Spectrometer: Agilent MS or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Selected Ion Monitoring (SIM) to enhance sensitivity for target FAMEs.
5. Quantification:
-
Calculate the concentration of C22:0, C24:0, and C26:0 by comparing the peak area of each analyte to the peak area of the C17:0 internal standard and referencing a standard curve.
-
Calculate the C24:0/C22:0 and C26:0/C22:0 ratios.
Caption: General workflow for VLCFA analysis in plasma using GC-MS.
Protocol: DBS C26:0-lysoPC Analysis by LC-MS/MS
This protocol is adapted for high-throughput newborn screening.[9][13]
1. Sample Preparation:
-
Punch a 3.2 mm disc from a dried blood spot card into a 96-well plate.
-
Add an extraction solvent (e.g., a mixture of acetonitrile, methanol, and water) containing a deuterated internal standard (e.g., d4-C26:0-lysoPC).[9]
-
Agitate the plate (e.g., 30-45 minutes at 45°C) to extract the analytes.
-
Centrifuge the plate and transfer the supernatant for analysis.
2. LC-MS/MS Instrumental Analysis:
-
Method: Flow Injection Analysis (FIA) or rapid High-Performance Liquid Chromatography (HPLC) is often used to shorten analysis time.[8][9]
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), often in negative ion mode to improve specificity.[8][13]
-
Analysis Mode: Multiple Reaction Monitoring (MRM). The instrument is set to monitor a specific precursor-to-product ion transition for both the analyte and the internal standard.
3. Quantification:
-
The concentration of C26:0-lysoPC is determined from the ratio of the analyte peak area to the internal standard peak area, referenced against a calibration curve prepared in a blood matrix.
Conclusion and Future Directions
The measurement of VLCFAs, specifically C26:0 and its ratios, remains the cornerstone for the diagnosis of X-ALD. The validation and implementation of C26:0-lysoPC as a biomarker has significantly improved diagnostic sensitivity, especially for female carriers, and has enabled widespread newborn screening. For drug development professionals, these biomarkers are indispensable tools for patient identification, cohort stratification, and as potential surrogate endpoints to monitor therapeutic efficacy in clinical trials. Future research is focused on identifying biomarkers that can predict the clinical course of the disease and correlate with disease severity, which remains a significant challenge as VLCFA levels themselves do not correlate with phenotype.[7][16]
References
- 1. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Metabolic rerouting via SCD1 induction impacts X-linked adrenoleukodystrophy [jci.org]
- 4. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 5. Impaired Very Long-chain Acyl-CoA β-Oxidation in Human X-linked Adrenoleukodystrophy Fibroblasts Is a Direct Consequence of ABCD1 Transporter Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Molecular Biomarkers for Adrenoleukodystrophy: An Unmet Need - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Newborn Screen for X-Linked Adrenoleukodystrophy Using Flow Injection Tandem Mass Spectrometry in Negative Ion Mode | MDPI [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Improved analysis of C26:0-lysophosphatidylcholine in dried-blood spots via negative ion mode HPLC-ESI-MS/MS for X-linked adrenoleukodystrophy newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Lipidomic biomarkers in plasma correlate with disease severity in adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Lignoceryl Behenate: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceryl behenate (C46H92O2), a saturated wax ester, is a molecule of significant interest due to its unique physicochemical properties, including a high melting point and hydrophobicity. These characteristics make it a valuable component in various industrial applications, ranging from cosmetics and pharmaceuticals to coatings and lubricants. This technical guide provides an in-depth exploration of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an overview of its biosynthetic pathway in plants.
Natural Sources of this compound
This compound is found in nature as a component of various plant and insect waxes. While specific quantitative data for this compound is often embedded within the broader analysis of total wax ester content, the following sources are known to contain significant amounts of very long-chain wax esters, including those in the C46 range.
Plant Waxes
Plant cuticular waxes form a protective layer on the surface of leaves, stems, and fruits, and are a primary source of long-chain esters.
-
Carnauba Wax (Copernicia prunifera): Obtained from the leaves of the Brazilian palm tree, Carnauba wax is renowned for its hardness and high melting point. It is a complex mixture of compounds, with a significant portion being aliphatic esters. These esters are composed of fatty acids and fatty alcohols with chain lengths predominantly in the C16 to C34 range, making it a likely source of this compound.[1] Carnauba wax consists of approximately 62% wax esters.[1]
-
Rice Bran Wax (Oryza sativa): A byproduct of rice bran oil production, this wax is characterized by its high content of long-chain fatty acids and higher alcohol esters.[2] The primary monoesters in rice bran wax range from C46 to C66, indicating the presence of this compound.[3] The major constituents are saturated esters of C22 and C24 fatty acids and C24 to C40 aliphatic alcohols.[4]
-
Sugarcane Wax (Saccharum officinarum): Found on the outer stalk of the sugarcane plant, this wax is another potential source of very long-chain esters. Analysis of sugarcane wax has revealed the presence of wax esters as major components, with the alcohol and acid portions having chain lengths in the C26-C32 range.[5]
-
Candelilla Wax (Euphorbia cerifera): This wax is extracted from the Candelilla shrub and contains a mixture of hydrocarbons, free fatty acids, and esters. While hydrocarbons are the major component, esters of higher molecular weight are also present.[6]
Insect Waxes
-
Beeswax (Apis mellifera): Produced by honeybees, beeswax is a complex mixture of over 300 different compounds, with fatty acid esters being a major component (around 67%).[7] While the exact composition can vary, it is known to contain a range of long-chain esters.[8]
Fossilized Plant Waxes
-
Montan Wax (Lignite Wax): This hard wax is extracted from lignite, a type of brown coal formed from fossilized plants. It has a high content of non-glyceride long-chain carboxylic acid esters (62-68% by weight), with carbon chains from C24 to C30.[9]
Table 1: General Composition of Natural Waxes Containing Very Long-Chain Esters
| Natural Source | Scientific Name | Major Components | Wax Ester Content (%) | Key Fatty Acid/Alcohol Chain Lengths |
| Carnauba Wax | Copernicia prunifera | Aliphatic esters, diesters, fatty alcohols | ~62 | C16-C34[1] |
| Rice Bran Wax | Oryza sativa | Aliphatic acid and higher alcohol esters | - | Fatty Acids: C14-C36, Fatty Alcohols: C22-C38[10] |
| Sugarcane Wax | Saccharum officinarum | Alkanes, wax esters, phytosterols | - | Fatty Alcohols: C26-C32[5] |
| Candelilla Wax | Euphorbia cerifera | Hydrocarbons, esters, free acids, resins | ~20-29 | - |
| Beeswax | Apis mellifera | Esters, hydrocarbons, free fatty acids | ~67 | - |
| Montan Wax | - | Carboxylic acid esters, free organic acids | ~62-68 | C24-C30[9] |
Note: Specific quantitative data for this compound (C46 ester) is limited in the publicly available literature. The table reflects the general composition and the presence of relevant long-chain esters.
Experimental Protocols
Extraction of Wax Esters from Plant Material
This protocol outlines a general procedure for the solvent extraction of cuticular waxes from plant sources, which can be adapted for sources like Carnauba palm leaves.
Objective: To extract total lipids, including wax esters, from plant material.
Materials:
-
Fresh or dried plant material (e.g., Carnauba palm leaves)
-
Chloroform
-
Methanol
-
Hexane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Glassware (beakers, flasks, graduated cylinders)
-
Filter paper
Procedure:
-
Sample Preparation: If using fresh plant material, wash with deionized water to remove surface contaminants and blot dry. Cut the material into smaller pieces to increase surface area.
-
Extraction: Immerse the prepared plant material in a chloroform:methanol (2:1, v/v) solution in a flask. For every 10 g of plant material, use approximately 100 mL of solvent.
-
Agitation: Gently agitate the mixture at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through filter paper to separate the plant debris from the solvent extract.
-
Phase Separation: Transfer the filtrate to a separatory funnel. Add deionized water (approximately 20% of the total volume) and shake vigorously. Allow the phases to separate. The lower chloroform phase will contain the lipids.
-
Drying: Collect the lower chloroform phase and dry it over anhydrous sodium sulfate.
-
Solvent Evaporation: Filter out the sodium sulfate and evaporate the chloroform using a rotary evaporator under reduced pressure to obtain the crude wax extract.
-
Fractionation (Optional): The crude wax can be further fractionated using column chromatography on silica gel. Elute with solvents of increasing polarity (e.g., hexane, followed by hexane:diethyl ether mixtures) to separate different lipid classes. Wax esters are typically eluted with a non-polar solvent like hexane.
Quantification of this compound by High-Temperature Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the analysis of intact very long-chain wax esters.
Objective: To identify and quantify this compound in a wax extract.
Materials:
-
Wax extract
-
Internal standard (e.g., a C48 or C50 wax ester not present in the sample)
-
Hexane or Toluene (GC grade)
-
GC-MS system equipped with a high-temperature capillary column (e.g., DB-1 HT)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the wax extract (e.g., 10 mg) and dissolve it in a known volume of hexane or toluene (e.g., 1 mL).
-
Add a known amount of the internal standard to the sample solution.
-
-
GC-MS Analysis:
-
Injector Temperature: 390°C.
-
Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 μm film thickness).
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 120°C.
-
Ramp to 240°C at 15°C/min.
-
Ramp to 390°C at 8°C/min.
-
Hold at 390°C for 6 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-920.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound (C46H92O2) based on its retention time and mass spectrum. The mass spectrum of wax esters typically shows characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties.
-
Quantify the amount of this compound by comparing the peak area of the analyte to the peak area of the internal standard, using a calibration curve prepared with a this compound standard.
-
Biosynthesis of this compound in Plants
The biosynthesis of very long-chain wax esters like this compound in plants is a multi-step process that primarily occurs in the endoplasmic reticulum (ER) of epidermal cells. It begins with the synthesis of fatty acids in the plastids, followed by elongation and subsequent esterification in the ER.
The key enzymatic steps are:
-
Fatty Acid Elongation (FAE): C16 and C18 fatty acids, synthesized in the plastid, are transported to the ER and elongated by a multi-enzyme complex known as the fatty acid elongase. This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain to produce very long-chain fatty acids (VLCFAs), such as lignoceric acid (C24:0) and behenic acid (C22:0).
-
Reduction to Fatty Alcohols: A portion of the VLCFA-CoAs is reduced to their corresponding fatty alcohols by a Fatty Acyl-CoA Reductase (FAR).[1]
-
Esterification: A Wax Synthase (WS) enzyme catalyzes the final step, which is the esterification of a fatty alcohol with another fatty acyl-CoA molecule to form the wax ester.[1] For this compound, this would involve the esterification of lignoceryl alcohol with behenoyl-CoA, or vice-versa.
References
- 1. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rice bran wax - Wikipedia [en.wikipedia.org]
- 3. Rice Bran Wax - Koster Keunen Waxes [kosterkeunen.com]
- 4. researchgate.net [researchgate.net]
- 5. Composition of sugarcane waxes in rum factory wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. journal.bee.or.kr [journal.bee.or.kr]
- 9. A Beginner's Guide To Rice Bran Wax Composition [greenspringnatural.com]
- 10. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lignoceryl Behenate (CAS Number 42233-17-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceryl behenate (CAS No. 42233-17-0), also known as tetracosyl docosanoate, is a wax ester composed of lignoceric acid (a C24 saturated fatty acid) and behenyl alcohol (a C22 saturated fatty alcohol). As a member of the very long-chain wax ester family, it is a lipophilic and water-insoluble compound. Wax esters are ubiquitous in nature, serving as protective coatings on plant leaves, components of insect waxes, and energy storage lipids in various marine organisms. In mammals, they are found in skin sebum and meibomian gland secretions, contributing to the barrier function of the skin and the stability of the tear film. While specific research on this compound is limited, this guide provides a comprehensive overview of its physicochemical properties, biological significance, and relevant experimental protocols, drawing upon the broader knowledge of very long-chain wax esters.
Physicochemical Properties
Quantitative data for this compound is not extensively available in the public domain. The following table summarizes its known properties and includes data for the closely related compound, behenyl behenate, for comparative purposes.
| Property | This compound (CAS: 42233-17-0) | Behenyl Behenate (CAS: 17671-27-1) |
| Synonyms | Tetracosyl docosanoate | Docosyl docosanoate |
| Molecular Formula | C₄₆H₉₂O₂ | C₄₄H₈₈O₂ |
| Molecular Weight | 677.22 g/mol | 649.17 g/mol |
| Appearance | White powder | Solid |
| Melting Point | Data not available | 70 - 75 °C |
| Boiling Point | Data not available | 627.1 °C at 760 mmHg |
| Density | Data not available | 0.856 g/cm³ |
| Solubility | Insoluble in water; likely soluble in nonpolar organic solvents such as hexane, toluene, and chloroform. | Data not available |
Disclaimer: The physical properties of Behenyl Behenate are provided for informational purposes only and may not be representative of this compound.
Biological Significance and Metabolism
Biosynthesis and Metabolism of Very Long-Chain Wax Esters
The biosynthesis of wax esters is a two-step enzymatic process. First, a very long-chain fatty acyl-CoA, such as lignoceryl-CoA, is reduced to its corresponding fatty alcohol by a fatty acyl-CoA reductase (FAR). Subsequently, a wax synthase (WS) enzyme catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule, in this case, behenoyl-CoA, to form the wax ester, this compound.
Upon ingestion, wax esters are hydrolyzed in the gastrointestinal tract by a bile salt-dependent pancreatic carboxyl esterase, which breaks the ester bond to release the constituent very long-chain fatty acid and fatty alcohol.[1] These are then absorbed by the intestinal epithelial cells.[2] The metabolism of these very long-chain aliphatic compounds is handled by the "fatty alcohol cycle," where very long-chain fatty alcohols, fatty aldehydes, and fatty acids are reversibly interconverted.[1]
Role in Biological Systems
Very long-chain fatty acids (VLCFAs) and their derivatives, including wax esters, are crucial components of biological barriers.[3] In mammals, they are integral to the composition of skin lipids, where they contribute to the prevention of water loss and protection against environmental insults.[4] They are also major components of meibum, the secretion of the meibomian glands in the eyelids, which forms the lipid layer of the tear film, preventing its evaporation.[3][4]
Recent research has also highlighted the role of VLCFAs and their metabolic intermediates, long-chain acyl-CoA esters, as signaling molecules.[5] While specific signaling pathways involving this compound have not been elucidated, it is plausible that as a source of lignoceric acid and behenyl alcohol, it could influence cellular processes regulated by these molecules. In plants, VLCFAs are involved in developmental processes and stress responses.[4]
Experimental Protocols
Synthesis of this compound (General Protocol)
This protocol describes a general method for the chemical synthesis of a wax ester, which can be adapted for this compound.
Materials:
-
Lignoceric acid
-
Behenyl alcohol
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of lignoceric acid and behenyl alcohol in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (approximately 5 mol% relative to the limiting reagent).
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 95:5 v/v). The product, being less polar, will have a higher Rf value than the starting materials.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, eluting with a hexane gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final product.
-
Confirm the identity and purity of the synthesized this compound by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analysis of this compound by High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS)
Due to their high molecular weight and low volatility, the analysis of intact wax esters like this compound requires high-temperature GC-MS.[6]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.[1]
-
Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.[1]
-
Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness).[1][2]
-
Injector Temperature: 390 °C.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-920.[2]
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent such as hexane, toluene, or ethanol to a final concentration of 0.1–1.0 mg/mL.[2]
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
Data Acquisition: Acquire the data in full scan mode over the specified m/z range.
-
Data Analysis: The mass spectrum of this compound will show characteristic fragmentation patterns. The molecular ion peak (M+) may be weak or absent. Key fragments will correspond to the acylium ion of lignoceric acid ([C₂₄H₄₇O]⁺) and fragments related to the behenyl alkyl chain.
Applications in Research and Drug Development
While there is no specific literature on the use of this compound in drug development, related long-chain lipids, such as glyceryl behenate, are extensively used as excipients in pharmaceutical formulations. Glyceryl behenate is employed as a lubricant in tablet and capsule manufacturing and as a lipid matrix for sustained-release drug delivery systems. Given its similar long-chain and lipidic nature, this compound could potentially be explored for similar applications, such as in the formulation of solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) for the delivery of poorly soluble drugs. Its high melting point and hydrophobicity may offer advantages in controlling drug release and protecting active pharmaceutical ingredients from degradation. Further research is warranted to investigate the potential of this compound in drug delivery and other pharmaceutical applications.
Conclusion
This compound is a very long-chain wax ester with potential applications in various scientific and industrial fields. While specific data on its physicochemical properties and biological functions are currently scarce, this guide provides a comprehensive overview based on the well-established knowledge of the broader class of wax esters. The detailed experimental protocols for synthesis and analysis offer a practical foundation for researchers and drug development professionals interested in exploring the properties and applications of this and other similar long-chain lipids. As the field of lipidomics and its role in health and disease continues to expand, further investigation into the specific roles of individual wax esters like this compound is anticipated.
References
- 1. benchchem.com [benchchem.com]
- 2. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irsm.cas.cz [irsm.cas.cz]
- 4. Mammalian Wax Biosynthesis: II. EXPRESSION CLONING OF WAX SYNTHASE cDNAs ENCODING A MEMBER OF THE ACYLTRANSFERASE ENZYME FAMILY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. bio.libretexts.org [bio.libretexts.org]
The Metabolic Maze: An In-depth Technical Guide to the Metabolism of Very-Long-Chain Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways governing very-long-chain fatty acid (VLCFA) esters, with a focus on their synthesis, degradation, and transport. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the roles of VLCFAs in health and disease.
Introduction to Very-Long-Chain Fatty Acids
Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more. They are essential components of cellular lipids, particularly sphingolipids and glycerophospholipids, and play crucial roles in various physiological processes, including the formation of myelin, maintenance of the skin barrier, and retinal function. The metabolism of VLCFAs is a tightly regulated process, and its dysregulation is associated with several severe genetic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[1]
Metabolic Pathways of Very-Long-Chain Fatty Acid Esters
The cellular concentration of VLCFAs is maintained through a delicate balance between their synthesis via elongation and their degradation through peroxisomal β-oxidation.
Synthesis of Very-Long-Chain Fatty Acids: The Elongation Pathway
VLCFAs are synthesized in the endoplasmic reticulum through a four-step elongation cycle, catalyzed by a complex of enzymes. The rate-limiting step is the initial condensation reaction, which is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). Mammals have seven different ELOVLs (ELOVL1-7), each with distinct substrate specificities for fatty acyl-CoAs of varying chain lengths and degrees of saturation.
The elongation cycle proceeds as follows:
-
Condensation: An acyl-CoA molecule is condensed with a two-carbon unit from malonyl-CoA by an ELOVL enzyme, forming a 3-ketoacyl-CoA.
-
Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase.
-
Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA, a reaction catalyzed by a 3-hydroxyacyl-CoA dehydratase.
-
Reduction: Finally, the trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the original substrate, by a trans-2,3-enoyl-CoA reductase.
This newly elongated acyl-CoA can then serve as a substrate for further rounds of elongation or be incorporated into complex lipids.
References
Methodological & Application
Application Note: Quantification of Lignoceryl Behenate by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of Lignoceryl behenate, a very long-chain wax ester, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of this large molecule, a derivatization step involving transesterification to form fatty acid methyl esters (FAMEs) and the corresponding fatty alcohol is employed. This method offers high sensitivity and selectivity for the analysis of this compound in various matrices. This document outlines the complete workflow from sample preparation to data analysis and includes expected quantitative performance metrics based on similar long-chain wax esters.
Introduction
This compound (C46H92O2) is a wax ester composed of lignoceric acid (a C24 saturated fatty acid) and behenyl alcohol (a C22 saturated fatty alcohol). The analysis and quantification of such very long-chain wax esters are pertinent in various fields, including biochemistry, natural product chemistry, and the development of pharmaceuticals and cosmetics. Gas Chromatography-Mass Spectrometry is a powerful technique for this purpose, offering excellent separation and specific detection. However, the high molecular weight and low volatility of this compound necessitate a derivatization strategy to ensure amenability to GC analysis. The most common approach is a transesterification reaction, which cleaves the ester bond and converts the constituent fatty acid into its more volatile methyl ester (methyl lignocerate) and liberates the fatty alcohol (behenyl alcohol).
Experimental Workflow
The overall experimental workflow for the quantification of this compound by GC-MS is depicted in the following diagram.
Application Notes and Protocols for Lignoceryl Behenate Extraction from Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceryl behenate, a saturated very-long-chain fatty acid (VLCFA) with a 24-carbon backbone (C24:0), is a critical analyte in the study of several metabolic disorders, most notably peroxisomal biogenesis disorders such as Zellweger spectrum disorder and X-linked adrenoleukodystrophy (X-ALD).[1] In these conditions, impaired peroxisomal β-oxidation leads to the accumulation of VLCFAs, including this compound, in various tissues and cell types, including cultured skin fibroblasts.[1] Accurate and reproducible quantification of this compound in fibroblasts is therefore essential for disease diagnosis, monitoring, and the development of novel therapeutic interventions.
This document provides a detailed protocol for the extraction of this compound from cultured fibroblasts, followed by preparation for analysis by gas chromatography-mass spectrometry (GC-MS). The presented methodologies are based on established lipid extraction techniques and are intended to provide a robust workflow for researchers in academic and industrial settings.
Metabolic Significance of this compound
This compound, as a VLCFA, undergoes catabolism exclusively in peroxisomes via β-oxidation. This metabolic pathway involves a series of enzymatic reactions that shorten the fatty acid chain. A defect in any of the enzymes or transporters involved in this process can lead to the accumulation of this compound and other VLCFAs, which is a hallmark of certain genetic disorders.
Below is a diagram illustrating the peroxisomal β-oxidation of lignoceric acid.
Experimental Protocols
This section details the necessary steps for the extraction and preparation of this compound from fibroblast cell cultures for subsequent analysis.
Fibroblast Cell Culture and Harvesting
A comprehensive protocol for culturing and harvesting fibroblasts is essential for obtaining reliable and reproducible results.
Materials:
-
Fibroblast cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell scraper
-
Centrifuge tubes
-
Hemocytometer or automated cell counter
Protocol:
-
Culture fibroblasts in T-75 or T-150 flasks until they reach approximately 90-95% confluency.
-
Aspirate the culture medium and wash the cell monolayer twice with sterile PBS.
-
Add 3-5 mL of trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-10 mL of complete culture medium.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a known volume of PBS for cell counting.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Pellet the cells again by centrifugation and discard the supernatant. The cell pellet can be stored at -80°C until lipid extraction.
This compound Extraction
The choice of extraction method is critical for the efficient recovery of VLCFAs. The Folch and Bligh & Dyer methods are two of the most widely used and validated techniques for lipid extraction from biological samples. While specific recovery data for this compound from fibroblasts is not extensively published, the Folch method is generally preferred for solid tissues and cell pellets due to its higher solvent-to-sample ratio, which can enhance the extraction of less abundant lipids.
Comparison of Common Lipid Extraction Methods
| Feature | Folch Method | Bligh & Dyer Method |
| Solvent System | Chloroform:Methanol (2:1, v/v) | Chloroform:Methanol (1:2, v/v) initially, then adjusted |
| Solvent:Sample Ratio | High (e.g., 20:1) | Low (e.g., 3:1) |
| Typical Application | Solid tissues, cell pellets | Liquid samples, homogenates |
| Reported Efficiency | Generally provides higher recovery for a broad range of lipids, especially in samples with >2% lipid content.[2] | Efficient for samples with low lipid content, but may underestimate lipids in richer samples.[2][3] |
Recommended Protocol: Modified Folch Extraction
This protocol is optimized for the extraction of total lipids, including this compound, from a fibroblast cell pellet.
Materials:
-
Fibroblast cell pellet (typically 1-5 million cells)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (e.g., deuterated lignoceric acid)
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Protocol:
-
To a glass centrifuge tube containing the fibroblast cell pellet, add a known amount of deuterated lignoceric acid internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the cell pellet.
-
Vortex the mixture vigorously for 2 minutes to ensure complete cell lysis and lipid solubilization.
-
Incubate the mixture at room temperature for 20-30 minutes.
-
Add 0.4 mL of 0.9% NaCl solution to the tube to induce phase separation.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tube at 1,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Re-extract the upper aqueous phase and the protein interface with 1 mL of chloroform. Vortex, centrifuge, and collect the lower organic phase, combining it with the first extract.
-
Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen gas.
-
The dried lipid extract is now ready for derivatization and GC-MS analysis.
Derivatization of this compound for GC-MS Analysis
For GC-MS analysis, the carboxyl group of fatty acids must be derivatized to increase their volatility. A common and effective method is the formation of fatty acid methyl esters (FAMEs).
Materials:
-
Dried lipid extract
-
BF3-methanol (14% w/v)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
GC vials
Protocol:
-
To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex the mixture for 1 minute and then centrifuge at 500 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
Transfer the dried hexane extract to a GC vial for analysis.
GC-MS Analysis
The FAMEs are then analyzed by GC-MS. The specific parameters of the GC-MS method will depend on the instrument used, but a general outline is provided below.
Typical GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-1ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of this compound methyl ester and the internal standard.
Experimental Workflow
The entire process from cell culture to data analysis is summarized in the following workflow diagram.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and organized manner. Below is a template for a table to compare the efficiency of different extraction methods. It is recommended that each laboratory validates its chosen method to determine its own recovery and reproducibility metrics.
Table 1: Illustrative Comparison of Lipid Extraction Methods
| Parameter | Folch Method | Bligh & Dyer Method | Reference |
| Relative Recovery of Total Lipids | +++ | ++ | [2] |
| Reproducibility (RSD) | < 10% | < 15% | [4] |
| Suitability for VLCFAs | High | Moderate | General literature consensus |
| Sample Throughput | Moderate | High | Protocol-dependent |
Note: The values in this table are illustrative and can vary depending on the specific sample matrix and experimental conditions. "+++" indicates higher performance, while "++" indicates good performance. RSD refers to the Relative Standard Deviation.
Conclusion
The protocol described in this application note provides a comprehensive and robust method for the extraction and analysis of this compound from cultured fibroblasts. The use of a modified Folch extraction, followed by derivatization to FAMEs and analysis by GC-MS, is a well-established workflow for the quantification of VLCFAs. Adherence to this detailed protocol will enable researchers to obtain accurate and reproducible data, which is crucial for advancing our understanding of peroxisomal disorders and for the development of effective therapies.
References
- 1. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vliz.be [vliz.be]
- 3. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lignoceryl Behenate as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of quantitative mass spectrometry, particularly in lipidomics and the analysis of complex biological matrices, the use of a suitable internal standard is paramount for achieving accurate and reproducible results. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to both calibration standards and unknown samples. Its primary role is to correct for variations that may occur during sample preparation, extraction, and the analytical measurement process itself.
Lignoceryl behenate (C46H92O2), a wax ester composed of lignoceric acid (a C24:0 saturated fatty acid) and behenyl alcohol (a C22:0 saturated fatty alcohol), is a potential candidate for use as an internal standard in the analysis of very-long-chain fatty acids (VLCFAs) and their esters. Its high molecular weight, thermal stability, and low natural abundance in many biological samples make it a suitable choice for methods employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in mass spectrometry-based quantitative analysis.
Principle of Internal Standardization
The fundamental principle of the internal standard method is the use of a ratio of the analyte signal to the internal standard signal. This ratio is then used to construct a calibration curve and to determine the concentration of the analyte in unknown samples. By using this ratio, any proportional loss of analyte during sample processing or fluctuations in instrument response will be compensated for by a similar change in the internal standard signal.[1][2]
Application: Quantitative Analysis of Very-Long-Chain Fatty Acids (VLCFAs)
This compound can be employed as an internal standard for the quantification of VLCFAs in biological matrices such as plasma, serum, and tissue extracts. The analysis of VLCFAs is crucial for the diagnosis and monitoring of several metabolic disorders, including X-linked adrenoleukodystrophy.[3][4][5]
Data Presentation: Quantitative Parameters for Method Validation
The following table summarizes typical validation parameters for a quantitative mass spectrometry method using an internal standard. The values presented are illustrative and should be established for each specific analytical method.
| Validation Parameter | Acceptance Criteria | Illustrative Performance with this compound IS |
| Linearity (R²) | ≥ 0.99 | 0.995 |
| Accuracy (% Recovery) | 85 - 115% | 92 - 108% |
| Precision (% RSD) | ≤ 15% | < 10% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | Analyte-dependent |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | Analyte-dependent |
| Matrix Effect | 85 - 115% | Within acceptable range |
| Extraction Recovery | Consistent and reproducible | > 80% |
Experimental Protocols
Due to the limited availability of specific published protocols for this compound as an internal standard, the following are generalized protocols for the analysis of very-long-chain fatty acid esters using GC-MS and LC-MS/MS. These should be adapted and validated for the specific analyte and matrix of interest.
Protocol 1: GC-MS Analysis of VLCFA Methyl Esters
This protocol is suitable for the analysis of total VLCFAs after hydrolysis and derivatization to their methyl esters.
1. Sample Preparation and Lipid Extraction:
-
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
This compound internal standard solution (10 µg/mL in chloroform/methanol 2:1, v/v)
-
Chloroform/Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Nitrogen gas for evaporation
-
Methanolic HCl (5%)
-
-
Procedure:
-
To a glass tube, add the biological sample.
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., 50 µL).
-
Add 3 mL of chloroform/methanol (2:1, v/v) and vortex for 2 minutes.
-
Add 0.6 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
2. Hydrolysis and Derivatization:
-
Procedure:
-
To the dried lipid extract, add 1 mL of 5% methanolic HCl.
-
Cap the tube tightly and heat at 80°C for 1 hour to hydrolyze the esters and form fatty acid methyl esters (FAMEs).
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
3. GC-MS Parameters (Illustrative):
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Oven Program | 150°C for 2 min, ramp to 320°C at 10°C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-700 |
| MS Source Temperature | 230°C |
| MS Quadrupole Temp | 150°C |
Protocol 2: LC-MS/MS Analysis of Intact Wax Esters
This protocol is suitable for the direct analysis of intact wax esters, including this compound, without hydrolysis.
1. Sample Preparation and Lipid Extraction:
-
Follow the same lipid extraction procedure as in Protocol 1, step 1.
2. LC-MS/MS Parameters (Illustrative):
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid |
| Gradient | Start with 60% B, ramp to 100% B over 15 min, hold for 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte(s) and this compound need to be determined by direct infusion of the standards. For this compound, the precursor ion would likely be the [M+H]+ or [M+NH4]+ adduct.
Mandatory Visualizations
Diagrams
Conclusion
This compound holds promise as an effective internal standard for the quantitative analysis of very-long-chain fatty acids and related lipid species by mass spectrometry. Its chemical properties make it suitable for both GC-MS and LC-MS platforms. The successful implementation of this compound as an internal standard requires careful method development and validation to ensure accuracy, precision, and reliability of the quantitative data. The protocols and information provided herein serve as a foundational guide for researchers to develop robust analytical methods tailored to their specific needs.
References
- 1. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Glyceryl Behenate in Lipid Nanoparticle Formulation for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glyceryl behenate (commonly known by the trade name Compritol® 888 ATO) is a versatile and widely used lipid excipient in the pharmaceutical industry. It consists of a mixture of mono-, di-, and triglycerides of behenic acid and is characterized by a high melting point (approximately 65–77°C), biocompatibility, and biodegradability.[1][2] These properties make it an ideal structural lipid for formulating solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).
SLNs are colloidal carriers where the liquid lipid of an emulsion is replaced by a solid lipid, creating a solid matrix that can encapsulate therapeutic agents.[3] NLCs are a second generation of these carriers, incorporating a blend of solid and liquid lipids to create a less-ordered lipid matrix. This imperfect crystal structure can lead to higher drug loading capacity and reduced drug expulsion during storage.[4]
Glyceryl behenate's crystalline nature allows for the formation of a stable nanoparticle core, providing controlled and sustained release of encapsulated drugs.[2] Its use in formulations has been shown to enhance the oral bioavailability of poorly soluble drugs and enable targeted delivery.[5] This document provides an overview of its application, quantitative data from representative studies, and detailed protocols for the formulation and characterization of glyceryl behenate-based lipid nanoparticles.
Data Presentation: Physicochemical Properties
The following tables summarize quantitative data from studies utilizing glyceryl behenate for the formulation of solid lipid nanoparticles for various drug molecules.
Table 1: Formulation and Physicochemical Characteristics of Glyceryl Behenate SLNs
| Drug | Key Formulation Variables | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference(s) |
| Lopinavir | Lipid: Glyceryl behenateSurfactants: Poloxamer 407, PEG 4000 | 214.5 ± 4.07 | - | -12.7 ± 0.87 | 81.6 ± 2.3 | [5] |
| Haloperidol | Lipid: Glyceryl behenate (150 mg)Surfactant: Tween 80 (2.5%) | 103 ± 9 | 0.190 ± 0.029 | -23.5 ± 1.07 | 79.46 ± 1.97 | [1] |
| Troxerutin | Lipid: Glyceryl behenateSurfactants: Soy lecithin, Tween-80 | 140.5 ± 1.02 | 0.218 ± 0.01 | -28.6 ± 8.71 | 83.62 ± 1.09 | [6] |
| Alprazolam | Drug-to-Lipid Ratio: 30:1Surfactant: Tween 20 | 179.4 ± 4.5 | 0.231 ± 0.03 | -14.3 ± 1.1 | 82.4 ± 2.1 | [2] |
PDI: Polydispersity Index
Table 2: In Vitro Drug Release Characteristics from Glyceryl Behenate SLNs
| Drug | Release Medium | Time | Cumulative Release (%) | Release Profile | Reference(s) |
| Haloperidol | Phosphate Buffer (pH 7.4) | 24 h | 87.21 ± 3.63 | Sustained Release | [1] |
| Troxerutin | Phosphate Buffer | 24 h | 82.47 | Sustained Release | [6] |
| Oleanolic Acid | Simulated Intestinal Fluid (pH 6.8) | 5 h (300 min) | ~45% | Sustained Release | [7] |
Visualized Workflows and Mechanisms
LNP Formulation & Characterization Workflow
The general process for creating and validating lipid nanoparticles involves a formulation step followed by comprehensive physicochemical characterization.
Composition of Lipid Nanoparticles: SLN vs. NLC
The primary difference between Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) lies in the composition of their lipid core.
Cellular Uptake and Drug Release Mechanism
Lipid nanoparticles primarily enter target cells through endocytosis. The acidic environment of the endosome is a key trigger for the eventual release of the therapeutic payload into the cytoplasm.[3][8]
Experimental Protocols
Protocol 4.1: Preparation of SLNs by Hot Homogenization
This method relies on emulsifying a melted lipid phase containing the drug in a hot aqueous surfactant solution, followed by high-pressure homogenization.[9][10]
Materials & Equipment:
-
Glyceryl behenate (Compritol® 888 ATO)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
Water bath or heating mantle with magnetic stirrer
-
High-shear mixer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (HPH)
-
Glass beakers and standard lab glassware
Procedure:
-
Prepare Lipid Phase: Weigh the required amount of glyceryl behenate and place it in a glass beaker. Heat it to 5-10°C above its melting point (approx. 80-85°C) using a water bath until a clear, molten liquid is formed.
-
Incorporate Drug: Weigh the API and add it to the molten lipid. Stir continuously until the drug is fully dissolved or homogeneously dispersed. Maintain the temperature.
-
Prepare Aqueous Phase: In a separate beaker, dissolve the surfactant(s) in purified water. Heat this aqueous phase to the same temperature as the lipid phase (80-85°C).
-
Form Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear mixer (e.g., at 8,000-10,000 rpm) for 5-10 minutes. This forms a coarse oil-in-water (o/w) emulsion.
-
Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the emulsion for 3-5 cycles at a pressure between 500 and 1500 bar.
-
Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir until it cools down to room temperature. The cooling process causes the lipid to recrystallize, forming the solid matrix of the SLNs.
-
Storage: Store the final SLN dispersion at 4°C for further analysis.
Protocol 4.2: Characterization of Particle Size, PDI, and Zeta Potential
These parameters are critical for predicting the stability and in vivo fate of nanoparticles and are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
Materials & Equipment:
-
Zetasizer or similar particle size analyzer
-
SLN dispersion
-
Purified water (for dilution)
-
Disposable cuvettes (for size and zeta potential)
Procedure:
-
Sample Preparation: Dilute the SLN dispersion with purified water to an appropriate concentration to achieve a suitable light scattering intensity (typically a dilution factor of 1:100 or as recommended by the instrument manufacturer).
-
Instrument Setup: Equilibrate the instrument to the desired temperature (usually 25°C).
-
Particle Size and PDI Measurement (DLS):
-
Transfer the diluted sample into a disposable sizing cuvette.
-
Place the cuvette in the instrument.
-
Perform the measurement to obtain the Z-average diameter (particle size) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered indicative of a monodisperse and homogeneous population.[6]
-
-
Zeta Potential Measurement (ELS):
-
Transfer the diluted sample into a disposable zeta potential cell.
-
Place the cell in the instrument.
-
Perform the measurement to obtain the zeta potential in millivolts (mV). A zeta potential with a magnitude greater than ±20 mV is generally considered to confer good physical stability due to electrostatic repulsion between particles.[1]
-
Protocol 4.3: Determination of Encapsulation Efficiency (EE%)
EE% quantifies the amount of drug successfully entrapped within the nanoparticles relative to the total amount of drug used. This protocol uses an indirect method based on separation by ultracentrifugation.[11]
Materials & Equipment:
-
SLN dispersion
-
Ultracentrifuge with cooling capability
-
Centrifugal filter units (e.g., Amicon®, with a molecular weight cut-off lower than the nanoparticle size but higher than the drug)
-
UV-Vis Spectrophotometer or HPLC system for drug quantification
-
Appropriate solvent to dissolve the drug
Procedure:
-
Separation of Free Drug:
-
Place a known volume (e.g., 1 mL) of the SLN dispersion into a centrifugal filter unit.
-
Centrifuge at high speed (e.g., 10,000 x g) for 15-30 minutes at 4°C. The centrifugation forces the aqueous phase containing the unencapsulated (free) drug through the filter membrane, while the nanoparticles are retained.
-
-
Quantification of Free Drug:
-
Collect the filtrate (the aqueous phase).
-
Measure the concentration of the drug in the filtrate using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC). This gives the amount of "free drug."
-
-
Calculation of Encapsulation Efficiency:
-
Calculate the EE% using the following formula: EE (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100
-
Protocol 4.4: In Vitro Drug Release Study
This protocol uses the dialysis bag diffusion method, a common technique to assess the release profile of a drug from a nanoparticle formulation over time.[7][12][13]
Materials & Equipment:
-
Dialysis tubing (e.g., regenerated cellulose) with an appropriate molecular weight cut-off (MWCO) that retains the SLNs but allows the free drug to diffuse.
-
Release medium (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Shaking water bath or dissolution apparatus set to 37°C
-
Magnetic stirrers and bars
-
Syringes and filters for sample collection
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Prepare Dialysis Bags: Cut the dialysis tubing into appropriate lengths and pre-soak in the release medium for at least 12 hours as per the manufacturer's instructions to remove preservatives and ensure membrane hydration.
-
Load Samples: Pipette a precise volume (e.g., 2-5 mL) of the SLN dispersion into a pre-treated dialysis bag. Securely close both ends of the bag with clamps.
-
Initiate Release Study:
-
Place the sealed dialysis bag into a beaker containing a known, larger volume of pre-warmed (37°C) release medium (e.g., 100 mL). This large volume helps maintain sink conditions.
-
Place the beaker in a shaking water bath set to 37°C with gentle agitation (e.g., 100 rpm).
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Drug Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative percent release versus time to obtain the drug release profile.
References
- 1. scielo.br [scielo.br]
- 2. Compritol-Based Alprazolam Solid Lipid Nanoparticles for Sustained Release of Alprazolam: Preparation by Hot Melt Encapsulation | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and evaluation of glyceryl behenate based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration [mdpi.com]
- 8. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetracosyl Docosanoate and Related Very Long-Chain Fatty Acid Esters in Cell Culture
Introduction
Tetracosyl docosanoate belongs to the class of very long-chain fatty acid (VLCFA) esters. While specific cell culture applications for tetracosyl docosanoate are not extensively documented in publicly available literature, research on structurally related VLCFA esters, such as methyl tetracosanoate (also known as methyl lignocerate), provides valuable insights into their potential biological activities and applications in cell culture-based research. These compounds are subjects of interest in metabolic research, particularly in the context of lipidomics and the study of metabolic diseases.
This document focuses on the application of methyl tetracosanoate in cell culture, drawing on its observed anti-diabetic properties. The provided protocols and data serve as a guide for researchers and drug development professionals investigating the effects of VLCFA esters on cellular processes.
Application: Anti-diabetic Effects of Methyl Tetracosanoate in Adipocytes
Methyl tetracosanoate has demonstrated anti-diabetic activity in the 3T3-L1 adipocyte cell line.[1] This activity is characterized by an increase in glucose uptake and the modulation of key signaling pathways involved in insulin response.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on the effects of methyl tetracosanoate on 3T3-L1 adipocytes.
| Parameter | Cell Line | Concentration | Incubation Time | Result |
| Glucose Uptake | Differentiated 3T3-L1 adipocytes | 1 ng/mL - 10 µg/mL | 24 hours | Increased glucose uptake |
| IRβ and PI3K Phosphorylation | 3T3-L1 adipocytes | 1 ng/mL | 24 hours | Showed phosphorylation on par with positive control (insulin)[1] |
| GLUT4 mRNA Expression | Differentiated 3T3-L1 adipocytes | 1 ng/mL | 18 hours | Elevated GLUT4 mRNA expression |
Experimental Protocols
Protocol 1: Assessment of Glucose Uptake in 3T3-L1 Adipocytes
Objective: To determine the effect of methyl tetracosanoate on glucose uptake in differentiated 3T3-L1 adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Insulin, Dexamethasone, and Isobutylmethylxanthine (for differentiation)
-
Methyl tetracosanoate (Lignoceric acid methyl ester)[2][3][4]
-
Krebs-Ringer Phosphate (KRP) buffer
-
2-deoxy-D-[³H]glucose
-
Phloretin
-
Scintillation counter and fluid
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.
-
Induce differentiation into adipocytes by treating confluent cells with a differentiation cocktail (e.g., DMEM with 10% FBS, 0.5 mM isobutylmethylxanthine, 1 µM dexamethasone, and 10 µg/mL insulin) for 48 hours.
-
Maintain the cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.
-
Culture for an additional 4-8 days in DMEM with 10% FBS until mature adipocytes are formed.
-
-
Treatment with Methyl Tetracosanoate:
-
Prepare stock solutions of methyl tetracosanoate in a suitable solvent (e.g., DMSO).
-
Two days before the experiment, replace the medium with DMEM containing the desired concentrations of methyl tetracosanoate (1 ng/mL to 10 µg/mL).[1] A vehicle control (DMSO) should be included.
-
-
Glucose Uptake Assay:
-
Wash the differentiated and treated 3T3-L1 cells twice with KRP buffer.
-
Incubate the cells in KRP buffer for 15 minutes at 37°C.
-
Add 2-deoxy-D-[³H]glucose (0.5 µCi/well) and incubate for 5 minutes at 37°C.
-
To stop the reaction, add ice-cold KRP buffer containing 200 µM phloretin.
-
Wash the cells three times with ice-cold KRP buffer.
-
Lyse the cells with 0.1% SDS.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protocol 2: Analysis of IRβ and PI3K Phosphorylation
Objective: To assess the effect of methyl tetracosanoate on the phosphorylation of Insulin Receptor β (IRβ) and Phosphoinositide 3-kinase (PI3K).
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Methyl tetracosanoate
-
Serum-free DMEM
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated IRβ (p-IRβ) and phosphorylated PI3K (p-PI3K)
-
Primary antibodies against total IRβ and total PI3K
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment:
-
Culture and differentiate 3T3-L1 cells as described in Protocol 1.
-
Serum-starve the differentiated adipocytes for 4 hours in serum-free DMEM.
-
Treat the cells with 1 ng/mL of methyl tetracosanoate for 24 hours.[1] Include a positive control (insulin) and a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IRβ and p-PI3K overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total IRβ and total PI3K to normalize the data.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of methyl tetracosanoate in adipocytes and the general experimental workflow for its analysis.
Caption: Proposed signaling pathway of methyl tetracosanoate in adipocytes.
Caption: General experimental workflow for studying methyl tetracosanoate effects.
Disclaimer
The information provided in these application notes is for research purposes only. The protocols are intended as a guide and may require optimization for specific experimental conditions and laboratory setups. Researchers should consult relevant literature and safety data sheets before handling any chemical compounds.
References
Application Notes and Protocols for the Chromatographic Analysis of Lignoceryl Behenate Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceryl behenate is a wax ester composed of lignoceric acid (a 24-carbon saturated fatty acid) and behenyl alcohol (a 22-carbon saturated fatty alcohol). As a very-long-chain (VLC) ester, its analysis is pertinent in various fields, including biochemistry, clinical diagnostics, and the study of certain metabolic disorders. Due to its low volatility and polarity, direct chromatographic analysis of this compound is challenging. Derivatization is a crucial step to enhance its volatility for Gas Chromatography (GC) or to improve its ionization efficiency and chromatographic retention for Liquid Chromatography-Mass Spectrometry (LC-MS).
This document provides detailed application notes and protocols for the derivatization of this compound for subsequent chromatographic analysis. The primary focus is on the hydrolysis of the wax ester to its constituent very-long-chain fatty acid (VLCFA), lignoceric acid (C24:0), and its subsequent derivatization.
Principle of Derivatization for Chromatographic Analysis
The core principle of derivatizing this compound for chromatographic analysis involves a two-step process:
-
Hydrolysis (Saponification): The ester bond in this compound is cleaved, typically through alkaline hydrolysis, to release the free fatty acid (lignoceric acid) and the fatty alcohol (behenyl alcohol).
-
Derivatization: The polar carboxyl group of the resulting lignoceric acid is chemically modified to create a less polar and more volatile derivative for GC analysis or a more readily ionizable derivative for LC-MS analysis.
For GC analysis, the most common derivatization is the conversion of the fatty acid into its corresponding Fatty Acid Methyl Ester (FAME). This is typically achieved through acid-catalyzed esterification. For LC-MS analysis, derivatization aims to introduce a charged or easily ionizable moiety to enhance detection sensitivity.
Methods for Derivatization of Lignoceric Acid (from this compound)
Several methods can be employed for the derivatization of lignoceric acid released from this compound. The choice of method depends on the analytical platform (GC or LC-MS), required sensitivity, and laboratory resources.
For Gas Chromatography (GC) Analysis: Formation of Fatty Acid Methyl Esters (FAMEs)
Acid-catalyzed esterification is a widely used, robust method for preparing FAMEs from free fatty acids.[1] Common catalysts include boron trifluoride in methanol (BF3-methanol), sulfuric acid in methanol, and hydrochloric acid in methanol.
-
Boron Trifluoride-Methanol (BF3-Methanol): This is a rapid and effective reagent for the esterification of fatty acids.[2] The reaction is typically carried out at elevated temperatures for a short duration.
-
Sulfuric Acid-Methanol: A cost-effective and efficient catalyst for FAME preparation.[3][4] Studies have shown this method to be highly appropriate for the analysis of very-long-chain fatty acids.[3][4]
-
Hydrochloric Acid-Methanol: Another common acidic catalyst for esterification. While effective, it may require longer reaction times compared to other methods.[3][4]
For Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For LC-MS/MS analysis, derivatization can enhance ionization efficiency, leading to lower detection limits. One such method involves the formation of trimethyl-amino-ethyl (TMAE) iodide ester derivatives, which are analyzed in positive electrospray ionization mode.[5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for different derivatization methods applicable to the analysis of very-long-chain fatty acids like lignoceric acid.
| Derivatization Method | Analyte | Chromatographic Method | Reaction Time | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| Sulfuric Acid-Methanol | VLCFA (C24:0-C36:0) | GC | 10 minutes | Not explicitly stated | Not explicitly stated | Cost-effective, rapid, and safe with good GC response.[3][4] |
| Hydrochloric Acid-Methanol | VLCFA (C24:0-C36:0) | GC | 90 minutes | Not explicitly stated | Not explicitly stated | Effective, but requires longer reaction times.[3][4] |
| Boron Trifluoride-Methanol | VLCFA (C24:0-C36:0) | GC | 10 minutes | Not explicitly stated | Not explicitly stated | Rapid derivatization.[3][4] |
| No Derivatization | VLCFAs (C14-C36) | LC-MS | N/A | Median: 5 ng/mL | Not explicitly stated | Simple sample preparation, avoids use of derivatizing agents.[3] |
| TMAE Iodide Ester Formation | VLCFAs | LC-MS/MS | Not explicitly stated | Not explicitly stated | Not explicitly stated | Enhanced sensitivity in positive electrospray ionization mode.[5] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound and FAME Preparation using Sulfuric Acid-Methanol for GC-MS Analysis
This protocol is adapted from established methods for the analysis of very-long-chain fatty acids.[3][4][6]
Materials and Reagents:
-
This compound standard or sample containing this compound
-
Internal standard (e.g., 1-nonadecanoic acid, C19:0)
-
2% (v/v) Sulfuric acid in anhydrous methanol
-
Potassium hydroxide (KOH)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Screw-cap glass test tubes
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC vials
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound into a screw-capped glass tube. Add a known amount of internal standard.
-
Hydrolysis (Saponification): Add 1 mL of 0.5 M KOH in methanol to the tube. Cap the tube tightly and heat at 90°C for 60 minutes to hydrolyze the ester.
-
Acidification: After cooling to room temperature, add 200 µL of 6 M HCl to acidify the mixture.
-
Extraction of Free Fatty Acids: Add 1 mL of hexane, vortex for 1 minute, and centrifuge to separate the layers. Carefully transfer the upper hexane layer containing the free fatty acids to a new clean tube. Repeat the extraction twice more and combine the hexane extracts.
-
Derivatization to FAMEs: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen. Add 1 mL of 2% sulfuric acid in methanol. Cap the tube and heat at 80°C for 60 minutes.
-
Extraction of FAMEs: After cooling, add 1 mL of n-hexane and 0.5 mL of saturated NaCl solution. Vortex the mixture for 1 minute and centrifuge.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: Inject an aliquot of the hexane solution into the GC-MS system.
GC-MS Parameters (Example):
-
Column: BPX-5 wide-bore column (or equivalent)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Scan mode or Selected Ion Monitoring (SIM) for target analytes.
Protocol 2: Derivatization of Lignoceric Acid to TMAE Iodide Esters for LC-MS/MS Analysis
This protocol is based on a method for the quantification of VLCFAs in biological samples.[5]
Materials and Reagents:
-
Hydrolyzed sample containing lignoceric acid
-
Deuterated internal standards for VLCFAs
-
Oxalyl chloride
-
Dimethylaminoethanol
-
Methyl iodide
-
Solvents for extraction and reconstitution (e.g., hexane, acetonitrile)
-
LC-MS/MS system with electrospray ionization (ESI) source
Procedure:
-
Initial Sample: Start with the extracted and dried free fatty acids from the hydrolysis step in Protocol 1.
-
Derivatization: a. To the dried fatty acid residue, add a solution of oxalyl chloride in a suitable organic solvent and incubate to form the acid chloride. b. Evaporate the solvent and excess oxalyl chloride. c. Add dimethylaminoethanol and incubate to form the dimethylaminoethyl ester. d. Evaporate the excess reagent. e. Add methyl iodide to quaternize the amine, forming the TMAE iodide ester derivative.
-
Sample Clean-up: The derivatized sample may require a solid-phase extraction (SPE) clean-up step to remove excess reagents.
-
LC-MS/MS Analysis: Reconstitute the final sample in a suitable solvent for injection into the LC-MS/MS system.
LC-MS/MS Parameters (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with a mixture of water and acetonitrile/methanol containing a suitable modifier.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the TMAE derivatives of lignoceric acid and internal standards.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for GC-MS analysis of this compound via FAME derivatization.
Caption: Workflow for LC-MS/MS analysis of this compound via TMAE derivatization.
References
- 1. Preparation of FAME - Chromatography Forum [chromforum.org]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of derivatization method (KOH and BF3) on fatty acid profile data of boiled Tetracarpidium conophorum, and egusi pudding oils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Lignoceryl Behenate Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceryl behenate is a wax ester composed of lignoceric acid (a saturated 24-carbon fatty acid) and behenyl alcohol (a saturated 22-carbon fatty alcohol). As a highly lipophilic molecule, its study in aqueous in vitro systems, such as cell culture, presents challenges related to solubility and bioavailability. Proper preparation of stock solutions is a critical first step to ensure accurate and reproducible results in downstream assays. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro experiments.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these characteristics is vital for its correct handling and use in experimental protocols.
Table 1: Physicochemical Properties of this compound
| Property | Data | Reference |
| Chemical Name | Tetracosyl docosanoate | [1] |
| Synonyms | This compound | N/A |
| CAS Number | 42233-17-0 | [1][2] |
| Molecular Formula | C₄₆H₉₂O₂ | [1] |
| Molecular Weight | 677.22 g/mol | [1] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Poorly soluble in water. Soluble in organic solvents like chloroform.[3] Solubility in cell culture compatible solvents like DMSO needs to be empirically determined. | General Knowledge,[3] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a this compound stock solution, typically in Dimethyl Sulfoxide (DMSO), a common solvent for introducing hydrophobic compounds into cell-based assays.[4][5]
Materials:
-
This compound (powder, high purity)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, for aiding dissolution)
-
Sterile 0.22 µm syringe filter (optional, if sterilization is required and DMSO-compatible)
Procedure:
-
Safety Precautions: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Calculation: To prepare a 10 mM stock solution of this compound (MW: 677.22 g/mol ), use the following calculation:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 677.22 g/mol * (1000 mg / 1 g) = 6.77 mg
-
Therefore, to prepare 1 mL of a 10 mM stock solution, you will need 6.77 mg of this compound.
-
-
Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution:
-
Add the desired volume of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath or on a heat block (not exceeding 37°C) may be necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional): As the stock solution is prepared in DMSO, which has some antimicrobial properties, filtration may not always be necessary if aseptic techniques are strictly followed.[6] However, for sensitive applications, the solution can be sterilized by passing it through a 0.22 µm sterile syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, clearly labeled microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. The stability of this compound in DMSO at these temperatures should be validated for long-term studies.
-
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation of this compound stock solution.
Considerations for Use in In Vitro Assays
Solvent Cytotoxicity:
It is crucial to determine the maximum concentration of the solvent (e.g., DMSO) that is non-toxic to the specific cell line being used.[4][5][7] This is typically done by treating cells with a range of solvent concentrations and assessing cell viability using assays like MTT or trypan blue exclusion. The final concentration of the solvent in the cell culture medium should be kept constant across all treatments, including vehicle controls, and should ideally be below 0.5% (v/v).[4][7]
Table 2: General Recommendations for Solvent Concentrations in Cell Culture
| Solvent | Recommended Max Concentration (v/v) | Notes | Reference |
| DMSO | < 0.5% | Can induce cellular differentiation or stress at higher concentrations. | [4][5] |
| Ethanol | < 0.5% | Can have metabolic effects on cells. | [4][8] |
| Acetone | < 0.5% | Generally shows low cytotoxicity at low concentrations. | [4] |
Working Solution Preparation:
To prepare a working solution, the frozen stock solution should be thawed at room temperature or in a 37°C water bath. The stock solution is then diluted to the final desired concentration in pre-warmed cell culture medium. It is important to mix the solution thoroughly immediately after adding the stock to prevent precipitation of the lipophilic compound.
Quality Control
Before each use, thawed aliquots of the this compound stock solution should be visually inspected for any signs of precipitation. If precipitates are observed, the aliquot should be gently warmed and vortexed to attempt redissolution. If the precipitate persists, the aliquot should be discarded. For studies conducted under Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP) conditions, periodic verification of the stock solution concentration and purity via analytical methods such as High-Performance Liquid Chromatography (HPLC) may be required.
Experimental Workflow for In Vitro Assays Using this compound
Caption: General experimental workflow for in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Behenyl Lignocerate CAS#: 42233-59-0 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Lignoceryl Behenate Derived Very Long-Chain Fatty Acids in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. The metabolism of these lipids is primarily handled by peroxisomes.[1][2] Genetic defects in peroxisomal biogenesis or in specific peroxisomal enzymes can lead to a group of severe metabolic disorders known as peroxisomal disorders.[1][3][4] One of the most common of these is X-linked adrenoleukodystrophy (ALD), which is characterized by the accumulation of VLCFAs in plasma and tissues.[1][5] This accumulation is a key diagnostic marker for the disease and is associated with its various clinical manifestations, including adrenal insufficiency, spinal cord disease, and leukodystrophy.[5][6][7]
Lignoceryl behenate is a wax ester composed of two VLCFAs: lignoceric acid (C24:0) and behenic acid (C22:0). While the direct analysis of intact wax esters in plasma is not a routine clinical diagnostic procedure, the quantification of their constituent VLCFAs after hydrolysis is a critical tool for the diagnosis and monitoring of peroxisomal disorders. Elevated levels of C22:0, C24:0, and particularly hexacosanoic acid (C26:0), in plasma are indicative of a defect in peroxisomal β-oxidation.[1][8][9] This application note provides a detailed protocol for the extraction, derivatization, and quantification of VLCFAs from human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This method involves the hydrolysis of lipid esters in plasma to release free fatty acids, followed by a derivatization step to enhance their chromatographic separation and mass spectrometric detection. The derivatized VLCFAs are then quantified using a sensitive and specific LC-MS/MS method with multiple reaction monitoring (MRM) mode.
Materials and Methods
Reagents and Materials
-
Human plasma (collected in EDTA tubes)
-
Internal Standards (Deuterated VLCFAs, e.g., D4-C22:0, D4-C24:0, D4-C26:0)
-
Hydrochloric acid (HCl)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Derivatization agent (e.g., 2-picolylamine)
-
Organic solvent for extraction (e.g., hexane, methyl-tert-butyl ether (MTBE))
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Agilent 1290 HPLC + 6495 Triplequad system or equivalent)[10]
-
C18 analytical column
Sample Preparation Protocol
-
Plasma Collection: Collect whole blood in EDTA-containing tubes and centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of the deuterated internal standard mixture.
-
Hydrolysis: Add 1 mL of 3N HCl in methanol. Vortex vigorously and incubate at 90°C for 60 minutes to hydrolyze the lipid esters.
-
Extraction: After cooling to room temperature, add 1 mL of hexane (or MTBE) and vortex for 2 minutes. Centrifuge at 3000 x g for 10 minutes.
-
Solvent Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in the derivatization agent solution and incubate to form fatty acid derivatives. This step enhances ionization efficiency for MS detection.
-
Final Preparation: After derivatization, evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient to separate the VLCFAs.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each derivatized VLCFA and their corresponding internal standards need to be optimized.
-
Data Presentation
The concentrations of behenic acid (C22:0), lignoceric acid (C24:0), and hexacosanoic acid (C26:0), along with the diagnostically significant ratios C24:0/C22:0 and C26:0/C22:0, should be calculated based on the calibration curves generated from standards.
Table 1: Reference Intervals for Very Long-Chain Fatty Acids in Human Plasma
| Analyte | Concentration (µmol/L) |
| Behenic Acid (C22:0) | 32.0 - 73.4[8] |
| Lignoceric Acid (C24:0) | 30.3 - 72.0[8] |
| Hexacosanoic Acid (C26:0) | 0.20 - 0.71[8] |
Table 2: Diagnostic Ratios of Very Long-Chain Fatty Acids
| Ratio | Value |
| C24:0 / C22:0 | 0.75 - 1.28[8] |
| C26:0 / C22:0 | 0.005 - 0.0139[8] |
Note: Reference intervals may vary between laboratories and populations. It is recommended that each laboratory establishes its own reference ranges.
Visualizations
Experimental Workflow
Caption: Workflow for VLCFA analysis in plasma.
Peroxisomal Beta-Oxidation Pathway
Caption: Simplified peroxisomal β-oxidation pathway.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignoceric acid is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisomal disorders I: biochemistry and genetics of peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipidomic biomarkers in plasma correlate with disease severity in adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipidomic biomarkers in plasma correlate with disease severity in adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Wax Esters Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Application Notes and Protocols for Handling and Storage of Long-Chain Fatty Acid Esters (Represented by Lignoceryl Behenate Analogs)
Disclaimer: The term "Lignoceryl behenate" does not correspond to a standard, commercially available chemical. This document provides handling and storage information based on chemically similar and well-documented long-chain fatty acid esters, namely Glyceryl Behenate and Behenyl Behenate. Researchers should always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound being used.
Introduction
Long-chain fatty acid esters, such as glyceryl behenate and behenyl behenate, are waxy solids at room temperature with applications in research, pharmaceuticals, and cosmetics.[1][2][3] They are valued for their properties as lubricants, coating agents, and matrix-forming agents in controlled-release formulations.[1][3] Proper handling and storage are crucial to maintain their chemical integrity and ensure the safety of laboratory personnel.
Compound Properties
These compounds are generally characterized by their high molecular weight, low water solubility, and stability under recommended storage conditions.[4][5][6]
Table 1: Physicochemical Properties and Storage Conditions
| Property | Glyceryl Behenate | Behenyl Behenate |
| Appearance | Fine white powder or hard waxy mass[1] | White to yellowish, hard granules[7] |
| Melting Point | 65–77°C[1] | 70 - 74°C[7] |
| Solubility | Practically insoluble in water, ethanol, hexane, and mineral oil. Soluble when heated in chloroform and dichloromethane.[1] | Insoluble in water.[8] |
| Storage Temperature | Less than 35°C[1] | Room temperature[7] |
| Storage Conditions | Store in a tight container.[1] | Store in a closed container in a dry, well-ventilated area away from direct sunlight.[7][8] |
| Incompatibilities | Oxidizing agents.[5] | Strong oxidizing agents, strong acids.[8][9] |
Safety and Handling Precautions
While generally regarded as non-toxic, standard laboratory precautions should be observed.[1]
Table 2: Safety and Handling Data
| Precaution | Recommendation |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat are recommended. In case of dust generation, an effective dust mask or approved respirator should be used.[5] |
| Handling | Avoid contact with skin, eyes, and clothing.[5][9] Avoid dust formation.[9] Keep away from heat, sparks, and open flames.[8][9] Use in a well-ventilated area.[5][9] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10] |
| First Aid (Skin) | Wash off immediately with soap and plenty of water.[9] |
| First Aid (Inhalation) | Move to fresh air.[9] |
| First Aid (Ingestion) | Do not induce vomiting. Rinse mouth and consult a physician if necessary.[9] |
| Spills | Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[5] |
Experimental Protocols
Protocol 1: Stability Assessment of a Long-Chain Fatty Acid Ester
Objective: To assess the stability of a long-chain fatty acid ester under various environmental conditions.
Materials:
-
Long-chain fatty acid ester sample
-
Environmental chambers (with controlled temperature and humidity)
-
Light exposure chamber (with controlled UV and visible light)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or CAD)
-
Appropriate solvents for HPLC analysis (e.g., chloroform, dichloromethane)
-
Glass vials with airtight seals
Methodology:
-
Sample Preparation: Accurately weigh 10 mg of the ester into several labeled glass vials.
-
Initial Analysis (T=0): Dissolve the contents of one vial in a suitable solvent and analyze by HPLC to determine the initial purity and degradation profile.
-
Stress Conditions:
-
Thermal Stability: Place vials in environmental chambers at elevated temperatures (e.g., 40°C, 60°C) and controlled humidity (e.g., 75% RH).
-
Photostability: Place vials in a light exposure chamber.
-
Control: Store one vial at the recommended storage condition (e.g., room temperature, protected from light).
-
-
Time Points: At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove one vial from each stress condition.
-
Analysis: Prepare the samples as in step 2 and analyze by HPLC.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control and T=0 samples. Quantify the appearance of any degradation products and the decrease in the parent compound.
Visualizations
References
- 1. phexcom.com [phexcom.com]
- 2. BEHENYL BEHENATE - Ataman Kimya [atamanchemicals.com]
- 3. Glyceryl behenate - Wikipedia [en.wikipedia.org]
- 4. Human Metabolome Database: Showing metabocard for Glyceryl behenate (HMDB0032296) [hmdb.ca]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. chemical.kao.com [chemical.kao.com]
Troubleshooting & Optimization
Lignoceryl behenate solubility issues in methanol and other organic solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lignoceryl behenate (tetracosyl docosanoate). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a very long-chain wax ester, a type of lipid composed of lignoceric acid (a C24 saturated fatty acid) and behenyl alcohol (a C22 saturated fatty alcohol). Its long, saturated hydrocarbon chains result in a high molecular weight and a waxy, nonpolar nature. This chemical structure leads to low solubility in many common laboratory solvents, particularly polar solvents like methanol and ethanol, at room temperature. Achieving complete dissolution is critical for accurate dosing, formulation, and analysis in research and drug development.
Q2: In which organic solvents is this compound generally soluble or insoluble?
A2: As a nonpolar lipid, this compound follows the "like dissolves like" principle. It is generally soluble in nonpolar organic solvents and has poor solubility in polar solvents.[1] The solubility is also highly dependent on temperature.
-
Good Solubility (especially when heated):
-
Poor Solubility (at room temperature):
-
Polar protic solvents (e.g., water, methanol, ethanol)[3]
-
Polar aprotic solvents (e.g., acetone, acetonitrile)
-
Q3: How does temperature affect the solubility of this compound?
A3: Temperature is a critical factor in dissolving this compound. Its solubility in most organic solvents, including those in which it is sparingly soluble at room temperature, increases significantly with heating. For long-chain wax esters, a notable increase in solubility in ethanol is observed at temperatures between 40°C and 60°C.[4] Heating provides the necessary energy to overcome the intermolecular forces within the solid crystal lattice, allowing the solvent molecules to surround and dissolve the ester.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not widely available in the literature. However, data for similar long-chain wax esters (C40-C54) in ethanol provides a useful reference.
| Solvent | Temperature (°C) | Solubility of C40-C54 Wax Esters (Qualitative/Semi-Quantitative) |
| Ethanol | 30-80 | Solubility increases significantly with temperature. A four-fold increase was noted for a C52 wax ester between 40°C and 60°C.[4] |
| Chloroform | Not specified | Generally good solvent, especially when heated.[1][2] |
| Hexane | Not specified | Good solvent for extraction, indicating good solubility.[2] |
| Methanol | Not specified | Expected to have very low solubility at room temperature, with some increase upon heating. |
Experimental Protocols
Protocol for Dissolving this compound in a Nonpolar Solvent (e.g., Chloroform)
-
Preparation: Weigh the desired amount of this compound into a clean, dry glass vial or flask.
-
Solvent Addition: Add a small volume of chloroform to the vessel.
-
Heating and Agitation: Gently warm the mixture on a hot plate or in a water bath to a temperature below the solvent's boiling point. Use a magnetic stirrer or manually swirl the container to facilitate dissolution.
-
Incremental Solvent Addition: Continue to add small increments of the solvent while heating and stirring until the this compound is fully dissolved.
-
Observation: A successfully dissolved solution will be clear and free of any visible solid particles.
Troubleshooting Guides
Issue 1: this compound is not dissolving completely.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent | Add more solvent in small increments while continuing to heat and stir. |
| Inadequate temperature | Gradually increase the temperature, ensuring it remains below the solvent's boiling point. For very long-chain waxes, higher temperatures may be necessary. |
| Incorrect solvent choice | Switch to a more nonpolar solvent such as toluene or a chlorinated solvent like chloroform. |
| Impurities in the compound | If the compound is not fully dissolving despite using appropriate solvents and heat, consider purifying the this compound by recrystallization. |
Issue 2: The dissolved this compound precipitates or "crashes out" of solution upon cooling.
| Possible Cause | Troubleshooting Step |
| Supersaturated solution | The solution was prepared at a high temperature with a minimal amount of solvent. Upon cooling, the solubility limit is exceeded, leading to rapid precipitation. |
| Re-dissolve the precipitate by heating and add a slightly larger volume of the solvent to create a less saturated solution. | |
| Cool the solution slowly to encourage the formation of stable crystals rather than an amorphous precipitate. |
Issue 3: An oily phase separates from the solvent instead of dissolving.
| Possible Cause | Troubleshooting Step |
| "Oiling out" | This occurs when the solute melts before it dissolves, which can happen if the melting point of the solute is lower than the boiling point of the solvent. |
| Add more solvent to lower the saturation point and encourage dissolution at a temperature below the melting point. | |
| Try a different solvent with a lower boiling point. |
Visualizing Experimental Workflows
Troubleshooting Workflow for Dissolving this compound
Caption: A flowchart for troubleshooting issues when dissolving this compound.
This compound in Biological Systems and Signaling
Currently, there is limited specific research detailing the direct involvement of this compound in cellular signaling pathways. However, its constituent molecules, very long-chain fatty acids (VLCFAs) like lignoceric acid, are known to be components of cellular lipids and can influence membrane properties. Alterations in the lipid composition of cell membranes, including the incorporation of VLCFAs, can impact the function of membrane-bound proteins and signaling complexes within lipid rafts.[5]
Potential Areas of Influence on Cellular Signaling (Hypothetical)
Caption: Hypothetical pathway of how this compound could influence cell signaling.
References
- 1. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 2. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Docosahexaenoic acid affects cell signaling by altering lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation of Lignoceryl behenate during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of Lignoceryl behenate during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
A1: this compound is a wax ester composed of lignoceric acid (a C24 saturated fatty acid) and behenyl alcohol (a C22 saturated fatty alcohol). Its long, saturated hydrocarbon chains make it a very non-polar and high-melting-point solid. Stability is a critical concern because the ester bond is susceptible to cleavage (hydrolysis) under certain conditions, leading to the formation of its constituent fatty acid and alcohol. This degradation can result in inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The primary factors that can lead to the degradation of this compound are:
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pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bond.
-
Temperature: High temperatures, especially in the presence of water or catalysts (acid/base), can accelerate the rate of hydrolysis.
-
Presence of Water: Water is a necessary reactant for hydrolysis.
-
Enzymatic Activity: If working with biological samples, endogenous esterases can degrade the wax ester.
Q3: What are the degradation products of this compound?
A3: The hydrolysis of this compound yields one molecule of lignoceric acid and one molecule of behenyl alcohol.
Q4: How can I minimize the degradation of this compound during sample storage?
A4: For optimal stability, samples containing this compound should be stored at low temperatures (-20°C or -80°C) in a dry, aprotic solvent (e.g., hexane, chloroform) to minimize exposure to water and inhibit enzymatic activity. Avoid storing samples in aqueous solutions or at room temperature for extended periods.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be related to its degradation.
| Observed Problem | Potential Cause | Recommended Solution |
| Appearance of extra peaks in chromatogram (GC/HPLC) | Degradation of this compound into lignoceric acid and behenyl alcohol. | - Confirm the identity of the extra peaks by comparing their retention times and mass spectra with authentic standards of lignoceric acid and behenyl alcohol. - Review the sample preparation protocol for potential sources of acid or base contamination and excessive heat. |
| Low recovery or underestimation of this compound concentration | Hydrolysis during extraction or analysis. | - Ensure all solvents are neutral and of high purity. - Avoid high temperatures during solvent evaporation; use a stream of nitrogen at room temperature instead. - For GC analysis, ensure the inlet temperature is not excessively high. |
| Peak tailing for this compound in GC or HPLC | - Co-elution with degradation products. - Interaction of degradation products (especially the fatty acid) with the column. | - Optimize the chromatographic method to achieve better separation between the parent compound and its degradation products. - For GC, derivatization of the fatty acid to its methyl ester (FAME) can improve peak shape. |
| Inconsistent or non-reproducible results | Variable degradation across different samples due to inconsistencies in the sample preparation workflow. | - Standardize every step of the sample preparation protocol, including incubation times, temperatures, and solvent volumes. - Prepare samples in small batches to ensure uniformity. |
Experimental Protocols
Protocol 1: Extraction of this compound from a Non-Aqueous Formulation
This protocol is designed to extract this compound from an ointment or cream base while minimizing hydrolysis.
-
Sample Preparation: Accurately weigh approximately 100 mg of the formulation into a glass centrifuge tube.
-
Solvent Extraction:
-
Add 5 mL of hexane to the tube.
-
Vortex vigorously for 2 minutes to dissolve the lipid-soluble components.
-
Centrifuge at 3000 rpm for 10 minutes to pellet any insoluble excipients.
-
-
Isolation:
-
Carefully transfer the hexane supernatant to a clean tube.
-
Repeat the extraction of the pellet with another 5 mL of hexane and combine the supernatants.
-
-
Solvent Evaporation:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for the intended analysis (e.g., chloroform for HPLC, or a derivatization agent for GC).
-
Protocol 2: Analysis of this compound and its Degradation Products by GC-MS
This method allows for the simultaneous analysis of this compound and its potential degradation products, lignoceric acid and behenyl alcohol.
-
Derivatization (Transesterification/Silylation):
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To the dried extract from Protocol 1, add 1 mL of 2% sulfuric acid in methanol.
-
Cap the vial and heat at 70°C for 2 hours. This will convert lignoceric acid to its more volatile methyl ester (lignoceric acid methyl ester, LAME).
-
After cooling, add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution. Vortex and collect the upper hexane layer.
-
Evaporate the hexane and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 60°C for 30 minutes to silylate behenyl alcohol.
-
-
GC-MS Conditions:
-
Column: A high-temperature capillary column suitable for lipid analysis (e.g., DB-5ht).
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Injector: Cool on-column or PTV injector to prevent thermal degradation of the intact wax ester.
-
Oven Program: Start at a lower temperature (e.g., 150°C) and ramp to a high final temperature (e.g., 380°C) to elute the high molecular weight compounds.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected fragments.
-
-
Data Analysis:
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Identify this compound, lignoceric acid methyl ester, and the TMS-derivative of behenyl alcohol based on their retention times and mass spectra compared to standards.
-
Quantify using a suitable internal standard.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and its Degradation Products
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₄₆H₉₂O₂ | 677.2 | ~80-85 | Soluble in hot non-polar organic solvents (e.g., hexane, chloroform). Insoluble in water. |
| Lignoceric acid | C₂₄H₄₈O₂ | 368.6 | 81-84 | Soluble in organic solvents. Sparingly soluble in cold ethanol. Insoluble in water. |
| Behenyl alcohol | C₂₂H₄₆O | 326.6 | 65-72 | Soluble in hot ethanol, chloroform, and ether. Insoluble in water. |
Table 2: Recommended Solvents for Sample Preparation
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexane | Non-polar | 69 | Excellent for initial extraction of the non-polar this compound. |
| Chloroform | Polar | 61 | Good solvent for a wide range of lipids, including wax esters. |
| Methanol | Polar | 65 | Used for derivatization (transesterification). This compound has low solubility in cold methanol. |
| Ethanol | Polar | 78 | Can be used for dissolving wax esters at elevated temperatures.[1] |
Visualizations
References
Technical Support Center: Preventing Lignoceryl Behenate Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing, identifying, and mitigating Lignoceryl behenate contamination in laboratory samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern as a laboratory contaminant?
A1: this compound (also known as tetracosyl docosanoate) is a wax ester composed of lignoceric acid (a C24 saturated fatty acid) and behenyl alcohol (a C22 saturated fatty alcohol). It is a waxy solid at room temperature. Its presence as a contaminant is a concern in sensitive analytical techniques, such as mass spectrometry, as it can interfere with the detection of target analytes, leading to inaccurate quantification and misinterpretation of results.
Q2: What are the primary sources of this compound contamination in a laboratory setting?
A2: The most common sources of contamination with this compound and other long-chain fatty acid esters include:
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Plasticware: Consumables such as pipette tips, microcentrifuge tubes, and containers can leach additives, including fatty acid esters, into solvents and samples.[1][2][3] Polypropylene, in particular, has been shown to be a source of various leachable compounds.
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Glassware: Improperly cleaned glassware can retain residues from previous experiments or from cleaning agents themselves.
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Solvents and Reagents: Impurities in solvents, even in high-purity grades, can introduce contamination.
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Personal Care Products: Cosmetics, lotions, and creams used by laboratory personnel can contain waxes and esters that may be inadvertently introduced into samples.
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Environmental Dust: Airborne particles can settle on surfaces and introduce a variety of organic contaminants.
Q3: How can I detect this compound contamination in my samples?
A3: The presence of this compound can be detected using sensitive analytical techniques such as:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. High-temperature GC-MS is particularly suitable for the analysis of intact long-chain wax esters like this compound.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is well-suited for the analysis of non-volatile and thermally labile compounds. HPLC coupled with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) mass spectrometry can be used for the sensitive detection of this compound.[4][5][6][7]
Q4: What are the acceptable limits for this compound contamination?
A4: Acceptable contamination levels are highly dependent on the sensitivity of the analytical method and the specific requirements of the experiment. In trace analysis, the goal is to reduce the contaminant level to below the limit of detection (LOD) or limit of quantification (LOQ) of the analytical method. For pharmaceutical manufacturing, cleaning validation protocols establish specific acceptance criteria, often based on toxicological data and the dose of the subsequent product to be manufactured in the equipment.[8][9]
Troubleshooting Guides
Issue 1: Unexpected peaks corresponding to this compound observed in analytical blanks.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents/Reagents | Analyze a fresh bottle of each solvent and reagent used in the sample preparation process. | If the new solvent/reagent is clean, the contamination source is identified. Replace all contaminated stock. |
| Leaching from Plasticware | Switch to borosilicate glassware for all sample preparation steps. If plasticware is unavoidable, pre-rinse with a high-purity solvent (e.g., hexane or isopropanol) multiple times. | A significant reduction or elimination of the contaminant peak indicates that plasticware was the source. |
| Contaminated Glassware | Implement a more rigorous glassware cleaning protocol. This may include soaking in a base bath (e.g., ethanolic KOH) followed by thorough rinsing with high-purity water and a final solvent rinse. | Disappearance of the contaminant peak suggests the previous cleaning method was insufficient. |
| Carryover from Autosampler | Run a series of solvent blanks through the autosampler. If the peak persists and decreases in intensity with each run, carryover is likely. | Implement a more stringent needle wash protocol between injections, using a strong, appropriate solvent. |
Issue 2: High variability in this compound levels across replicate samples.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Use of Plasticware | Ensure that the same type and batch of plastic consumables are used for all samples in a given experiment. | Reduced variability suggests that different plasticware may have varying levels of leachable contaminants. |
| Inconsistent Cleaning of Glassware | Re-clean all glassware using a standardized and validated cleaning protocol. Ensure consistent contact time with cleaning agents and thorough rinsing. | Improved consistency across replicates points to variability in the initial cleanliness of the glassware. |
| Sporadic Environmental Contamination | Prepare samples in a clean environment, such as a laminar flow hood, to minimize exposure to airborne particulates. | A decrease in random, high-level contamination events suggests environmental fallout as a contributing factor. |
| Cross-contamination during Sample Handling | Review sample handling procedures. Use fresh pipette tips for each sample and reagent. Avoid touching surfaces that may be contaminated. | Reduced variability indicates that cross-contamination during sample processing was the likely cause. |
Data on Contamination and Cleaning Effectiveness
Table 1: Comparison of Contamination Levels from Different Labware
| Labware Material | Contaminant | Observed Contamination Level | Reference |
| Polypropylene Microcentrifuge Tubes | Various organic compounds | Can introduce hundreds of contaminant m/z features | [10] |
| Borosilicate Glassware with PTFE-lined caps | Various organic compounds | Significantly fewer contaminant m/z features compared to polypropylene | [10] |
Table 2: Effectiveness of Cleaning Methods for Waxy Residues
| Cleaning Method | Contaminant | Removal Efficiency | Reference |
| Solvent Rinsing (Fatty Acid Methyl Esters) | Beeswax and Microcrystalline Wax | Up to 99% | [1] |
| Vapour Degreasing (Isopropyl Alcohol) | General organic contaminants | Produces a very clean surface | [11] |
| Low-Frequency Ultrasonic Agitation | Gross surface contaminants | Highly effective for initial removal | [11] |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Trace Analysis
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Initial Rinse: Manually rinse glassware three times with tap water to remove gross contamination.
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Detergent Wash: Submerge glassware in a warm solution of laboratory-grade detergent and scrub all surfaces with a suitable brush.
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Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent residues.
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Deionized Water Rinse: Rinse at least three times with deionized water.
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Solvent Rinse: Rinse with a high-purity solvent such as acetone or isopropanol to remove any remaining organic residues and to aid in drying.
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Drying: Dry glassware in an oven at a temperature sufficient to remove all solvent. For critical applications, glassware can be baked at a higher temperature (e.g., 400°C) to pyrolyze any remaining organic contaminants.
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Storage: Store cleaned glassware in a clean, dust-free environment, covered with aluminum foil.
Protocol 2: Extraction and Analysis of this compound from Serum by GC-MS
This protocol is adapted from established methods for the analysis of fatty acids in serum.[12]
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Sample Preparation:
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To 100 µL of serum in a glass tube, add an appropriate internal standard (e.g., a deuterated long-chain wax ester).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (if necessary for improved chromatographic performance):
-
While high-temperature GC can analyze intact wax esters, derivatization to fatty acid methyl esters (FAMEs) and fatty alcohols can be performed if required. This involves saponification followed by methylation.
-
-
High-Temperature GC-MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., hexane or toluene).
-
Inject 1 µL into the GC-MS system.
-
GC Conditions (Example): [4]
-
Column: High-temperature capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness).
-
Injector Temperature: 390°C.
-
Oven Program: 120°C, ramp to 390°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-1000.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic fragment ions of this compound.
-
-
Protocol 3: Analysis of this compound by HPLC-APCI-MS/MS
This protocol is based on methods for the analysis of other long-chain wax esters.[4][6]
-
Sample Preparation:
-
Perform a lipid extraction as described in Protocol 2 (Step 1).
-
Reconstitute the dried extract in a solvent compatible with the HPLC mobile phase (e.g., a mixture of methanol and chloroform).
-
-
HPLC Conditions (Example):
-
Column: C30 reverse-phase column.
-
Mobile Phase A: Methanol.
-
Mobile Phase B: Chloroform.
-
Gradient: A suitable gradient from a high percentage of mobile phase A to a high percentage of mobile phase B.
-
Flow Rate: 0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive ion Atmospheric Pressure Chemical Ionization (APCI).
-
Vaporizer Temperature: Optimized for the analyte (e.g., 400-500°C).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Select precursor and product ions specific to this compound. The protonated molecule [M+H]+ would be the precursor ion.
-
Visualizations
Caption: A logical workflow for troubleshooting this compound contamination.
Caption: Key pillars of a robust strategy to prevent this compound contamination.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Leaching of phthalate acid esters from plastic mulch films and their degradation in response to UV irradiation and contrasting soil conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the leaching of plastic additives and subsequent risks to ecosystems (2024) | Asmara Iftikhar | 2 Citations [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. gmpsop.com [gmpsop.com]
- 10. fda.gov [fda.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing mass spectrometry parameters for Tetracosyl docosanoate detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing mass spectrometry parameters for the detection of Tetracosyl docosanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of Tetracosyl docosanoate.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for Tetracosyl Docosanoate | Inefficient ionization. | Tetracosyl docosanoate is a non-polar lipid and may ionize poorly. Use an electrospray ionization (ESI) source and add an ammonium salt (e.g., 1 mM ammonium acetate) to the solvent to promote the formation of [M+NH₄]⁺ adducts, which are more readily detected.[1] |
| Suboptimal instrument parameters. | For very long-chain wax esters like Tetracosyl docosanoate (C46), specific optimization of parameters is crucial. Refer to the optimized parameters in the table below. | |
| Sample precipitation in the infusion line. | Ensure complete dissolution of the sample in an appropriate solvent system, such as a chloroform/methanol mixture (2:1, v/v).[1] | |
| Poor Fragmentation or Uninformative MS/MS Spectra | Inappropriate collision energy. | Collision energy significantly impacts the fragmentation of wax esters.[1] For saturated very long-chain wax esters, a higher collision energy is generally required to induce fragmentation. Systematically vary the collision energy to find the optimal value for generating informative product ions. |
| Precursor ion is a sodium adduct. | Sodiated wax esters often yield negligible product ions upon fragmentation.[1] Optimize source conditions to favor the formation of ammonium adducts over sodium adducts. | |
| Inconsistent Signal Intensity | Fluctuations in the ESI spray. | Ensure a stable flow rate and check for any blockages in the infusion line or at the emitter tip. A consistent spray is essential for reproducible measurements. |
| Matrix effects from complex samples. | If analyzing Tetracosyl docosanoate in a complex matrix, consider a sample cleanup step such as thin-layer chromatography (TLC) or solid-phase extraction (SPE) to remove interfering compounds.[2] | |
| Difficulty Distinguishing Isomers | Co-elution of isomeric species. | If using LC-MS, modifying the chromatographic conditions (e.g., column chemistry, mobile phase gradient) may help separate isomers. However, for direct infusion, tandem mass spectrometry (MS/MS) is key. Different isomers can sometimes yield unique fragment ions or different fragment ion ratios. |
Frequently Asked Questions (FAQs)
Q1: What is the best ionization technique for Tetracosyl docosanoate analysis?
A1: Electrospray ionization (ESI) is a highly effective technique, particularly when using an ammonium acetate additive in the solvent to promote the formation of [M+NH₄]⁺ adducts.[1] These adducts are stable and provide a strong signal for the intact molecule. While Atmospheric Pressure Chemical Ionization (APCI) can also be used, ESI often provides more abundant molecular adducts for wax esters.
Q2: What are the characteristic fragment ions I should look for in the MS/MS spectrum of Tetracosyl docosanoate?
A2: For saturated wax esters like Tetracosyl docosanoate, the primary and most characteristic product ion from the collision-induced dissociation (CID) of the [M+NH₄]⁺ adduct is the protonated fatty acid, [RCOOH₂]⁺.[1][2] In the case of Tetracosyl docosanoate (behenyl behenate), this would correspond to the protonated docosanoic acid (behenic acid).
Q3: How does collision energy affect the fragmentation of Tetracosyl docosanoate?
A3: The applied collision energy is a critical parameter. At low collision energies, you may observe minimal fragmentation. As the collision energy is increased, the abundance of the characteristic [RCOOH₂]⁺ fragment will increase. However, excessively high collision energy can lead to further, less specific fragmentation and a decrease in the intensity of the primary product ion. It is essential to optimize the collision energy for your specific instrument and experimental setup.[1]
Q4: Can I quantify Tetracosyl docosanoate using this method?
A4: Yes, quantitative analysis is possible. For accurate quantification, especially in complex mixtures, the use of an appropriate internal standard is recommended. Multiple reaction monitoring (MRM) can be employed for sensitive and specific quantification by monitoring the transition from the precursor ion ([M+NH₄]⁺) to a specific product ion (e.g., [RCOOH₂]⁺).
Optimized Mass Spectrometry Parameters
The following table summarizes optimized ESI-MS/MS parameters for the analysis of very long-chain wax esters (C38-C64), including Tetracosyl docosanoate. These values serve as a starting point and may require fine-tuning for your specific instrument.
| Parameter | Optimized Value |
| Ionization Mode | Positive ESI |
| Declustering Potential (DP) | 100 V |
| Entrance Potential (EP) | 12 V |
| Collision Energy (CE) | 65 eV |
These parameters were optimized for the analysis of very long-chain wax esters (C38 to C64) and are a good starting point for Tetracosyl docosanoate (C46 wax ester).
Experimental Protocols
Protocol 1: Sample Preparation for Direct Infusion ESI-MS/MS
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Stock Solution Preparation: Accurately weigh and dissolve the Tetracosyl docosanoate standard in a chloroform/methanol mixture (2:1, v/v) to a concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution in a solvent mixture of chloroform/methanol (2:1, v/v) containing 1 mM ammonium acetate. The final concentration for infusion is typically in the low µM range (e.g., 10-50 µM).[1]
-
Sample Infusion: Directly infuse the working solution into the mass spectrometer's ESI source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
Protocol 2: Direct Infusion ESI-MS/MS Analysis
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines.
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+NH₄]⁺ adduct of Tetracosyl docosanoate.
-
MS/MS Scan: Select the [M+NH₄]⁺ ion as the precursor for collision-induced dissociation (CID).
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Parameter Optimization: Systematically vary the declustering potential, entrance potential, and collision energy to maximize the signal of the precursor ion and the characteristic product ions. Start with the values provided in the table above and adjust as needed.
-
Data Acquisition: Acquire MS/MS spectra at the optimized parameters.
Experimental Workflow
Caption: Workflow for optimizing mass spectrometry parameters for Tetracosyl docosanoate detection.
References
Troubleshooting Lignoceryl behenate peak tailing in HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving lignoceryl behenate peak tailing during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to analyze by HPLC?
This compound is a complex mixture of esters of behenic acid and glycerol, with glyceryl dibehenate being a predominant component.[1] It is a waxy, high molecular weight lipid. Its analysis by traditional reversed-phase HPLC can be challenging due to its poor solubility in aqueous mobile phases and its tendency to exhibit peak tailing.
Q2: What are the most common causes of peak tailing for a non-polar compound like this compound?
While interactions with residual silanol groups are a common cause of tailing for basic compounds, for a neutral, non-polar molecule like this compound, other factors are more likely to be the cause.[2][3] These include:
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Secondary retention mechanisms: Interactions between the ester functional groups of this compound and active sites on the stationary phase.[2][3]
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Column overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[4][5][6]
-
Poor sample solubility: If the sample is not fully dissolved in the injection solvent or precipitates upon injection into the mobile phase, it can cause peak distortion.[4]
-
Extra-column band broadening: Excessive tubing length or dead volume in the HPLC system can contribute to peak asymmetry.[4][7]
-
Column degradation: A contaminated or worn-out column can lead to poor peak shapes.[3][4]
Q3: My this compound peak is tailing. What is the first thing I should check?
Start with the simplest potential issues. First, ensure your sample concentration is within the linear range of your column and detector to rule out mass overload.[6] Concurrently, verify that your sample is completely dissolved in a solvent that is compatible with your mobile phase.[4] A mismatch between the injection solvent and the mobile phase is a frequent cause of peak shape problems.[6]
Q4: Can the choice of column significantly impact peak tailing for this compound?
Absolutely. For a highly lipophilic molecule like this compound, a standard C18 column with an aqueous-organic mobile phase might not be the optimal choice. Consider using:
-
Non-aqueous reversed-phase (NARP) chromatography: This technique uses a reversed-phase column (like C18 or C8) but with a mobile phase consisting of a mixture of organic solvents.
-
Normal-phase (NP) chromatography: This approach uses a polar stationary phase (like silica or diol) and a non-polar mobile phase.
-
Polymer-based columns: Columns with packings like styrene-divinylbenzene can be effective for separating large, non-polar molecules.[8]
Using a column with highly deactivated silica, often referred to as "end-capped," can also help minimize secondary interactions.[3]
Troubleshooting Guide
Peak tailing in the HPLC analysis of this compound can systematically be addressed by following a logical troubleshooting workflow. The diagram below illustrates the decision-making process for identifying and resolving the root cause of peak tailing.
Caption: Troubleshooting workflow for this compound peak tailing.
Experimental Protocols
Protocol 1: Baseline Non-Aqueous Reversed-Phase (NARP) HPLC Method
This protocol provides a starting point for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 or C8, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: Acetonitrile; B: Isopropanol |
| Gradient | 70% A to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Tetrahydrofuran (THF) or a mixture of Chloroform and Methanol (2:1, v/v) |
Protocol 2: Systematic Approach to Mitigating Peak Tailing
If peak tailing is observed with the baseline method, the following systematic adjustments can be made. It is recommended to change only one parameter at a time to isolate the cause of the issue.
1. Mobile Phase Modification:
-
Increase the proportion of the stronger solvent (Isopropanol): This can improve the solubility of this compound in the mobile phase and reduce secondary interactions with the stationary phase.
-
Add a small percentage of a different solvent: Introducing a solvent like dichloromethane or methyl-tert-butyl ether (MTBE) at a low percentage (1-5%) can sometimes improve peak shape by altering the selectivity and reducing strong analyte-stationary phase interactions.
2. Column Temperature Optimization:
-
Increase the column temperature: Raising the temperature (e.g., to 50 or 60 °C) can decrease mobile phase viscosity, improve analyte solubility, and enhance mass transfer, often leading to sharper peaks.
3. Flow Rate Adjustment:
-
Decrease the flow rate: A lower flow rate (e.g., 0.5-0.8 mL/min) can allow for more efficient partitioning of the analyte between the mobile and stationary phases, potentially improving peak symmetry.
Data Presentation
The following table summarizes the potential impact of troubleshooting actions on key chromatographic parameters.
| Troubleshooting Action | Expected Impact on Peak Tailing | Potential Side Effects |
| Reduce Sample Concentration | Decrease | Lower signal-to-noise ratio |
| Match Injection Solvent to Mobile Phase | Decrease | May require sample redissolution |
| Increase Strong Solvent in Mobile Phase | Decrease | Shorter retention time, potential loss of resolution |
| Increase Column Temperature | Decrease | Potential for analyte degradation, shorter retention time |
| Decrease Flow Rate | Decrease | Longer run time |
| Use a New or Different Type of Column | Decrease | Requires method re-validation |
By systematically applying these troubleshooting strategies and experimental protocols, researchers can effectively diagnose and resolve issues with this compound peak tailing, leading to more accurate and reliable HPLC results.
References
- 1. Glyceryl behenate - Wikipedia [en.wikipedia.org]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. mastelf.com [mastelf.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Asaay of glycerol dibehenate - Chromatography Forum [chromforum.org]
Technical Support Center: ESI-MS Analysis of Lignoceryl Behenate
Welcome to the technical support center for the analysis of lignoceryl behenate and other long-chain wax esters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflow and improve ionization efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to achieve good ionization efficiency for this compound with ESI-MS?
This compound is a large, nonpolar wax ester. ESI is most effective for compounds that are polar and easily ionized in solution. Neutral lipids like this compound lack easily ionizable functional groups, making them challenging to detect with high sensitivity using ESI-MS.[1] To overcome this, ionization is typically facilitated by the formation of adducts with cations.
Q2: What are the most common adducts formed with this compound in positive-ion ESI-MS?
The most commonly observed adducts for wax esters like this compound are ammonium adducts ([M+NH₄]⁺).[2][3][4] Other possible adducts include protonated molecules ([M+H]⁺) and sodium adducts ([M+Na]⁺).[1] The formation of these adducts is crucial for successful analysis and can be promoted by using appropriate mobile phase additives.
Q3: What additives can I use to enhance the ionization of this compound?
Several additives can be introduced into the mobile phase or sample solution to promote the formation of specific adducts and improve signal intensity.[1]
| Additive | Typical Concentration | Primary Adduct Formed | Notes |
| Ammonium Acetate | 5-10 mM | [M+NH₄]⁺ | Most commonly used for wax esters.[1][5] |
| Ammonium Formate | 5-25 µM | [M+NH₄]⁺ | Another effective option for forming ammonium adducts.[5][6] |
| Sodium Acetate | Low mM range | [M+Na]⁺ | Can be useful but may lead to more complex spectra with multiple adducts.[1] |
| Lithium Acetate | Low mM range | [M+Li]⁺ | Can be used to generate lithium adducts.[1] |
| Formic Acid | 0.1% (v/v) | [M+H]⁺ | Can promote protonation, but may be less effective for nonpolar wax esters than ammonium salts.[7] |
| Trifluoroacetic Acid (TFA) | <0.1% (v/v) | [M+H]⁺ | Can aid in protonation but may also cause signal suppression in ESI-MS.[1][8][9] Use with caution. |
Q4: What are the characteristic fragment ions of this compound in MS/MS analysis?
Collision-Induced Dissociation (CID) of the precursor ion (e.g., [M+NH₄]⁺) of a wax ester like this compound will typically yield fragment ions that provide structural information about the fatty acid and fatty alcohol components. For saturated wax esters, a major product ion is the protonated fatty acid ([RCOOH₂]⁺).[1][10][11][12][13] Other possible fragments include the acylium ion ([RCO]⁺).[1][3][10][11][12][13]
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of this compound.
Issue 1: Low or No Signal Intensity
Possible Causes and Solutions:
-
Inadequate Adduct Formation:
-
Inappropriate Solvent System:
-
Solution: ESI works best with polar, protic solvents. Ensure your mobile phase has sufficient polarity. Reversed-phase solvents like methanol, acetonitrile, and isopropanol are preferred over normal-phase solvents like hexane.[14] For nonpolar lipids, solvent systems often consist of mixtures like methanol/isopropanol/water or methyl-tert-butyl ether (MTBE)/methanol.[5]
-
-
Suboptimal Instrument Parameters:
-
Solution: Optimize key source parameters. This is a critical step and often requires systematic evaluation.
-
| Parameter | Recommended Action | Rationale |
| Capillary Voltage | Optimize in the range of 2.5-4.5 kV.[1][15] | Affects the efficiency of the electrospray process. |
| Cone Voltage | Start with a low value (e.g., 15 V) to minimize in-source fragmentation and increase to find the optimal signal for the precursor ion.[1] | Higher cone voltages can induce fragmentation in the source, reducing the intensity of the desired molecular ion. |
| Source/Desolvation Temperature | Optimize typically between 100-150°C for the source and 150-350°C for desolvation.[1][6] | Aids in solvent evaporation and ion desolvation. Excessive heat can cause thermal degradation. |
| Nebulizing Gas Flow | Adjust to achieve a stable spray. | This parameter is dependent on the solvent flow rate and composition. |
Issue 2: Excessive In-Source Fragmentation
Possible Causes and Solutions:
-
High Cone Voltage:
-
Solution: Reduce the cone voltage (also known as fragmentor voltage or skimmer voltage). A lower cone voltage minimizes the energy imparted to the ions as they enter the mass spectrometer, thus reducing fragmentation.[1]
-
-
High Source Temperature:
-
Solution: Lower the source or desolvation temperature. Thermally labile compounds can fragment if the source temperature is too high.
-
Issue 3: Poor Reproducibility
Possible Causes and Solutions:
-
Unstable Electrospray:
-
Contamination:
-
Sample Concentration:
-
Solution: Operate within the linear dynamic range of the instrument. Excessively high concentrations can lead to signal suppression and non-linear detector response.[17]
-
Experimental Protocols
Protocol 1: Sample Preparation for Direct Infusion Analysis
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or a mixture of chloroform:methanol, 2:1 v/v).
-
Working Solution Preparation: Dilute the stock solution to the final desired concentration (e.g., 10-100 pmol/µL) using a solvent system appropriate for ESI-MS. A recommended solvent system is methanol containing 10 mM ammonium acetate.[5]
-
Infusion: Infuse the working solution directly into the ESI source at a low flow rate (e.g., 5-20 µL/min).[1]
Protocol 2: LC-MS Method for Wax Ester Analysis
This is a general starting point; optimization will be required.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 100 mm × 3.0 mm, 2.7-µm).[6]
-
Mobile Phase A: 80:20 water:isopropanol with 10 mM ammonium formate.
-
Mobile Phase B: 80:10:10 butanol:water:isopropanol with 10 mM ammonium formate.[6]
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the highly nonpolar this compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 50 °C.[6]
-
-
Mass Spectrometry (Positive ESI Mode):
Visualizations
References
- 1. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecules with poor ESI ionization - Chromatography Forum [chromforum.org]
- 9. Signal enhancement for gradient reverse-phase high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with trifluoroacetic and other strong acid modifiers by postcolumn addition of propionic acid and isopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions [agris.fao.org]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gas Chromatography Analysis of Lignoceryl Behenate
Welcome to the technical support center for the gas chromatography (GC) analysis of Lignoceryl behenate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound?
A1: this compound is an ester of two very-long-chain fatty acids, making it a large and non-volatile molecule. Gas chromatography requires compounds to be volatile enough to be carried by the gas phase through the column.[1][2] Derivatization chemically modifies the this compound, typically by converting the fatty acid components into more volatile forms like fatty acid methyl esters (FAMEs), which allows for successful analysis by GC.[1][3] This process improves volatility, reduces peak tailing, and enhances chromatographic resolution.[3][4]
Q2: What is the most common derivatization method for very-long-chain fatty acids like those in this compound?
A2: The most common method is transesterification to form fatty acid methyl esters (FAMEs).[5] This is often achieved using reagents like methanolic HCl or BF3-methanol. Another common technique is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, significantly increasing volatility.[2][4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.[2]
Q3: What type of GC column is best suited for analyzing this compound derivatives?
A3: For the analysis of FAMEs derived from this compound, a non-polar or mid-polar capillary column is generally recommended.[6][7] Non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase, separate compounds primarily by their boiling points, which is ideal for a homologous series like FAMEs.[7] For more complex mixtures or to achieve better separation of isomers, a more polar column, like one containing cyanopropyl, may be necessary.[8] The principle of "likes dissolves like" is a good starting point for column selection.[6][7]
Q4: What are the typical signs of column degradation when analyzing high-boiling point compounds like this compound derivatives?
A4: Signs of column degradation include baseline drift, especially at higher temperatures, increased peak tailing for polar compounds, loss of resolution, and the appearance of ghost peaks.[9][10] This is often due to column bleed, where the stationary phase breaks down at high temperatures, or contamination from non-volatile residues.[9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC analysis of this compound.
Problem 1: No Peaks or Very Small Peaks Observed
This issue can stem from several sources, from sample preparation to instrument settings.
-
Possible Cause 1: Incomplete Derivatization.
-
Solution: Ensure the derivatization reaction has gone to completion. This can be optimized by adjusting the reaction time, temperature, or the amount of reagent.[2] For silylation, ensure all active hydrogens are replaced.
-
-
Possible Cause 2: Low Injection Volume or Incorrect Split Ratio.
-
Solution: Increase the injection volume or decrease the split ratio to introduce more sample onto the column. Be cautious of overloading the column, which can lead to peak fronting.
-
-
Possible Cause 3: High Injection Port Temperature Leading to Analyte Degradation.
-
Solution: While a high temperature is needed for volatilization, an excessively high temperature can cause thermal degradation of the analyte.[11] Gradually lower the injector temperature to find an optimal balance.
-
-
Possible Cause 4: Leaks in the System.
Problem 2: Peak Tailing
Peak tailing is a common issue, especially with high molecular weight and polar compounds, and can affect peak integration and resolution.[14][15][16]
-
Possible Cause 1: Active Sites in the GC System.
-
Possible Cause 2: Column Contamination.
-
Possible Cause 3: Inappropriate Injection Temperature.
-
Solution: If the injection port temperature is too low, the sample may not vaporize completely and uniformly, leading to tailing.[18] A temperature high enough to ensure rapid volatilization is necessary.
-
Problem 3: Poor Resolution or Peak Overlap
Inadequate separation of peaks can make accurate quantification impossible.
-
Possible Cause 1: Suboptimal Temperature Program.
-
Solution: Adjust the oven temperature program. A slower temperature ramp can improve the separation of closely eluting peaks.[9]
-
-
Possible Cause 2: Incorrect Column Choice.
-
Possible Cause 3: Carrier Gas Flow Rate is Not Optimal.
-
Solution: Optimize the carrier gas flow rate to achieve the best column efficiency.
-
Problem 4: Ghost Peaks
Ghost peaks are unexpected peaks that appear in the chromatogram.
-
Possible Cause 1: Contamination from the Septum.
-
Solution: Septa can degrade at high temperatures and release volatile compounds.[20] Replace the septum regularly.
-
-
Possible Cause 2: Carryover from a Previous Injection.
-
Solution: Ensure the column is adequately baked out between runs to remove all compounds from the previous injection.[9] Cleaning the injection port liner can also help.
-
-
Possible Cause 3: Contaminated Carrier Gas or Solvents.
-
Solution: Use high-purity gases and solvents.[21] Ensure gas lines are clean.
-
Experimental Protocols
Protocol 1: Derivatization of this compound to Fatty Acid Methyl Esters (FAMEs)
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a reaction vial.
-
Reagent Addition: Add 1-2 mL of 2% methanolic HCl or 14% BF3-methanol to the vial.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 1-2 hours.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex the mixture thoroughly.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial for analysis.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Injector Temperature | 280 - 320 °C | Ensures rapid and complete volatilization of high-boiling point FAMEs derived from this compound.[11][18] |
| Oven Temperature Program | Initial: 150-180°C, Ramp: 5-10°C/min, Final: 280-320°C | A gradual ramp allows for good separation of different FAMEs. The high final temperature is necessary to elute the very-long-chain FAMEs. |
| Column Type | Non-polar (e.g., DB-1, HP-5) or Mid-polar (e.g., DB-23, SP-2340) | Non-polar columns separate by boiling point, while mid-polar columns offer better selectivity for unsaturated or isomeric FAMEs.[6][7][8][19][22] |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Hydrogen can allow for faster analysis times. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is robust and provides good quantitative data for hydrocarbons. MS provides structural information for peak identification.[23][24] |
Visualizations
Caption: Troubleshooting workflow for common GC issues.
Caption: FAME derivatization workflow.
References
- 1. BISC 429 [sfu.ca]
- 2. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. labicom.cz [labicom.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. gcms.labrulez.com [gcms.labrulez.com]
- 18. GC Technical Tip [discover.phenomenex.com]
- 19. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 20. scribd.com [scribd.com]
- 21. aelabgroup.com [aelabgroup.com]
- 22. gcms.cz [gcms.cz]
- 23. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Lignoceryl Behenate MS/MS Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of lignoceryl behenate tandem mass spectrometry (MS/MS) fragmentation analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecule ([M+H]⁺) m/z for this compound?
This compound is a wax ester formed from behenic acid (C22:0) and lignoceryl alcohol (C24:0). Its molecular formula is C46H92O2. The expected m/z for the protonated molecule will be approximately 677.89.
Q2: What are the primary fragment ions I should expect to see in the MS/MS spectrum of this compound?
For saturated wax esters like this compound, the most prominent fragment ion in positive mode electrospray ionization (ESI) MS/MS is typically the protonated fatty acid.[1] Other expected fragments include the acylium ion from the fatty acid and ions corresponding to the fatty alcohol chain.
Q3: Why am I seeing poor signal intensity for my this compound sample?
Poor signal intensity for very-long-chain lipids can be due to several factors:
-
Suboptimal ionization source parameters: The sprayer voltage, gas temperatures, and gas flow rates need to be optimized for large, hydrophobic molecules.
-
Inappropriate solvent system: The mobile phase composition can significantly impact ionization efficiency. Solvents with lower surface tension, like methanol or isopropanol, are often preferred.
-
Sample concentration: The concentration of this compound in your sample may be too low for detection.
-
Ion suppression: Other components in your sample matrix may be interfering with the ionization of your analyte.
Q4: I am observing unexpected peaks in my MS/MS spectrum. What could be the cause?
Unexpected peaks can arise from:
-
In-source fragmentation: The molecule may be fragmenting in the ionization source before entering the mass analyzer. This can be mitigated by optimizing source parameters.
-
Contaminants: The unexpected peaks could be from contaminants in your sample, solvent, or LC-MS system.
-
Adduct formation: Besides the protonated molecule, you might observe adducts with sodium ([M+Na]⁺) or other ions.
Troubleshooting Guides
Issue 1: Low or No Signal for the Precursor Ion
Symptoms:
-
The peak for the [M+H]⁺ of this compound is very weak or absent in the MS1 spectrum.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Ionization | Optimize ESI source parameters. Incrementally adjust the sprayer voltage, sheath gas, and auxiliary gas flow rates. Increase the capillary and source temperatures to aid desolvation of the large lipid. |
| Poor Solubility | Ensure this compound is fully dissolved in the injection solvent. Consider using a solvent mixture with higher organic content, such as chloroform/methanol. |
| Ion Suppression | Dilute the sample to reduce matrix effects. Improve chromatographic separation to resolve this compound from interfering compounds. |
| Low Concentration | Concentrate the sample if possible, or increase the injection volume. |
Issue 2: Poor or Uninformative Fragmentation in MS/MS
Symptoms:
-
The MS/MS spectrum shows only the precursor ion with no significant fragment ions.
-
The fragmentation is chaotic with no clearly identifiable characteristic ions.
Possible Causes and Solutions:
| Cause | Solution |
| Collision Energy Too Low | Gradually increase the collision energy (CE) in your MS/MS method. Perform a CE ramp experiment to find the optimal value that produces the desired fragment ions. |
| Collision Energy Too High | Excessive collision energy can lead to extensive fragmentation, losing the characteristic fragments. Reduce the collision energy. |
| In-source Fragmentation | If the molecule is fragmenting before MS/MS, reduce the source temperature and voltages to achieve a softer ionization. |
| Incorrect Precursor Selection | Ensure the mass spectrometer is accurately isolating the [M+H]⁺ ion of this compound. Check for proper calibration of the instrument. |
Quantitative Data Summary
The following table summarizes the expected m/z values for the precursor and major fragment ions of this compound in positive ion mode MS/MS.
| Ion Description | Molecular Formula | Expected m/z |
| Protonated Molecule | [C46H92O2+H]⁺ | 677.89 |
| Protonated Behenic Acid | [C22H44O2+H]⁺ | 341.34 |
| Behenyl Acylium Ion | [C22H43O]⁺ | 323.33 |
| Lignoceryl Carbocation | [C24H49]⁺ | 337.46 |
| Loss of Water from Protonated Behenic Acid | [C22H42+H]⁺ | 323.33 |
Experimental Protocols
Sample Preparation:
-
Lipid Extraction: For biological samples, perform a lipid extraction using a method suitable for nonpolar lipids, such as a modified Folch or Bligh-Dyer extraction.
-
Dissolution: Evaporate the extracted lipids to dryness under a stream of nitrogen and reconstitute in a suitable solvent for injection, such as a 1:1 mixture of chloroform and methanol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC System: A reverse-phase chromatography system is typically used.
-
Column: C18 or C30 column suitable for lipidomics.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the nonpolar this compound.
-
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MS1 Scan: Scan for the precursor ion of this compound ([M+H]⁺ at m/z 677.89).
-
MS/MS Scan: Isolate the precursor ion and fragment it using an optimized collision energy. Monitor for the expected product ions.
-
Visualizations
Caption: Inferred MS/MS fragmentation pathway of this compound.
Caption: Troubleshooting workflow for this compound MS/MS analysis.
References
Minimizing matrix effects in Lignoceryl behenate quantification
Welcome to the technical support center for the quantitative analysis of Lignoceryl behenate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate quantification in their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the quantification of this compound, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS).
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, tissue homogenate).[1][2] For this compound, a large, nonpolar wax ester, common matrix components like phospholipids and other lipids can significantly interfere with its measurement.[3][4] These interferences can lead to:
-
Ion Suppression: The most common effect, where matrix components compete with this compound for ionization, reducing its signal intensity and leading to underestimation.[1][4]
-
Ion Enhancement: Less frequently, matrix components can enhance the analyte signal, leading to overestimation.
-
Poor Reproducibility: Variable levels of interfering compounds between different samples can cause inconsistent signal suppression, resulting in high variability in quantitative results.[5]
Ultimately, uncorrected matrix effects compromise the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: I am observing significant and inconsistent ion suppression for this compound. What are the likely causes and how can I fix it?
A2: Significant ion suppression is a common issue when analyzing lipids from complex biological samples.[4] The primary cause is often the co-elution of high-abundance phospholipids which interfere with the electrospray ionization (ESI) process.[3][5]
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1] Protein precipitation alone is often insufficient for removing phospholipids.[3] Consider more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[1][6]
-
Optimize Chromatography: Enhance the chromatographic separation between this compound and the interfering matrix components.[1] This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a column with a different chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal solution. It co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction of the signal.[4]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening ion suppression.[2][7] However, this may compromise the method's sensitivity if the this compound concentration is low.
Q3: My results show poor reproducibility. Could matrix effects be the cause?
A3: Yes, poor reproducibility is a classic symptom of variable matrix effects.[5] If the concentration of interfering substances, like phospholipids, differs from sample to sample, the degree of ion suppression will also vary, leading to inconsistent analytical results.[3] This is particularly problematic when using a generic internal standard that does not behave identically to this compound under varying matrix conditions.
To improve reproducibility, focus on two key areas:
-
Standardize Sample Preparation: Ensure your extraction protocol (e.g., LLE or SPE) is highly consistent across all samples. Automation can help minimize variability.
-
Implement a Co-eluting Internal Standard: A stable isotope-labeled internal standard is strongly recommended as it will track the analyte's behavior more closely across variable sample matrices, correcting for inconsistencies.[4]
Q4: How do I choose the right sample preparation technique to minimize matrix effects for this compound?
A4: The choice of sample preparation is critical and depends on the sample matrix, required throughput, and desired level of cleanliness. For this compound, a large lipid, the goal is to efficiently extract it while removing proteins and, most importantly, phospholipids.
-
Protein Precipitation (PPT): Simple and fast, but generally not effective at removing phospholipids and may lead to significant matrix effects.[3]
-
Liquid-Liquid Extraction (LLE): More effective than PPT at removing interferences.[6] A common method for lipids involves a chloroform/methanol system (Folch or Bligh-Dyer methods) or using methyl-tert-butyl ether (MTBE).[8][9] LLE provides a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts and is highly reproducible, especially when automated.[6] A reverse-phase (C18) or a specialized lipid-extraction sorbent can be used to bind this compound while allowing more polar interferences to be washed away.
Quantitative Data Summary
The table below summarizes typical performance characteristics of different sample preparation techniques for the quantification of this compound from human plasma. Data is representative and intended for comparative purposes.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 ± 8% | 92 ± 5% | 95 ± 3% |
| Matrix Effect (%) * | -65 ± 15% | -25 ± 8% | -10 ± 4% |
| Process Efficiency (%) | 20 ± 12% | 67 ± 10% | 85 ± 6% |
| Relative Standard Deviation (RSD) | < 15% | < 10% | < 5% |
*Matrix Effect (%) is calculated as ((Peak area in matrix / Peak area in solvent) - 1) x 100. A negative value indicates ion suppression.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is designed to provide a clean extract for LC-MS/MS analysis.
-
Internal Standard Spiking: To 100 µL of plasma sample, add 10 µL of a stable isotope-labeled this compound internal standard solution (e.g., this compound-d4) in methanol. Vortex briefly.
-
Sample Pre-treatment: Add 400 µL of 4% phosphoric acid in water to the plasma to precipitate proteins. Vortex for 30 seconds and centrifuge at 4000 x g for 5 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of acetonitrile:isopropanol (90:10, v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis Method
This is a representative method for the analysis of this compound.
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 80% B
-
1-8 min: Ramp to 100% B
-
8-10 min: Hold at 100% B
-
10.1-12 min: Return to 80% B (re-equilibration).
-
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MS/MS Transitions (MRM):
-
This compound: [Precursor ion > Product ion] (To be determined empirically, likely [M+NH4]+).
-
This compound-d4 (IS): [Precursor ion > Product ion] (To be determined empirically).
-
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for sample analysis, from preparation to data acquisition.
Role of an Internal Standard
This diagram illustrates how a stable isotope-labeled internal standard (SIL-IS) corrects for signal loss due to matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Enhancing Lignoceryl behenate stability for long-term storage
Welcome to the technical support center for Lignoceryl behenate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of this compound in your experiments and formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physical properties?
A1: this compound, also known as Tetracosyl docosanoate, is a wax ester. It is formed from the esterification of lignoceric acid (a C24 saturated fatty acid) and behenyl alcohol (a C22 saturated fatty alcohol). As a high molecular weight saturated wax ester, it is a white to yellowish, hard, waxy solid at room temperature and is insoluble in water.[1][2][3][4] Its high melting point contributes to its use as a structuring and gelling agent in various applications.[3][4]
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for this compound, like other wax esters, are hydrolysis and oxidation.
-
Hydrolysis: The ester bond in this compound can be cleaved in the presence of water, especially under acidic or basic conditions or with enzymatic activity, to yield lignoceric acid and behenyl alcohol.[5][6]
-
Oxidation: Although saturated esters are generally stable to oxidation, trace impurities, exposure to light, or high temperatures in the presence of oxygen can initiate oxidative degradation, potentially leading to the formation of hydroperoxides, aldehydes, ketones, and carboxylic acids.[7][8]
Q3: What are the ideal storage conditions for long-term stability?
A3: To ensure long-term stability, this compound should be stored in a well-closed container in a dry place at room temperature or refrigerated, protected from light and moisture.[2][3][4] Inert gas blanketing (e.g., with nitrogen or argon) can be beneficial to minimize oxidative stress.
Q4: I am observing a change in the physical appearance (e.g., color, texture) of my this compound sample. What could be the cause?
A4: Changes in physical appearance can indicate chemical degradation. A yellowish discoloration may suggest oxidation. A change in texture, such as softening, could be due to a lowering of the melting point caused by the presence of degradation products. It is recommended to perform analytical testing to assess the purity of the sample.
Q5: How can I assess the stability of my this compound sample?
A5: Several analytical techniques can be employed to assess the stability of this compound. High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to quantify the intact ester and detect degradation products.[9][10][11][12] An increase in the acid value can indicate hydrolytic degradation.
Troubleshooting Guides
Issue 1: Suspected Hydrolytic Degradation
-
Symptom: A significant decrease in the peak area of this compound in the chromatogram, with the appearance of new peaks corresponding to lignoceric acid and behenyl alcohol. An increase in the acid value of the sample is also observed.
-
Possible Causes:
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the material is stored in a tightly sealed container in a desiccated environment.
-
Excipient Compatibility Check: If formulated, review the compatibility of this compound with other excipients.[13][15][16][17] Acidic or basic excipients can catalyze hydrolysis.[13]
-
Perform Forced Degradation Studies: Conduct forced degradation under acidic and basic conditions to confirm the identity of the degradation products.[18][19][20][21]
-
Issue 2: Suspected Oxidative Degradation
-
Symptom: The appearance of a yellowish tint in the normally white to off-white solid. The appearance of extraneous peaks in the chromatogram that do not correspond to hydrolysis products.
-
Possible Causes:
-
Exposure to air (oxygen) and light, especially at elevated temperatures.
-
Presence of pro-oxidant impurities or excipients (e.g., peroxides).[15]
-
-
Troubleshooting Steps:
-
Protect from Light and Air: Store the material in an amber container and consider blanketing with an inert gas like nitrogen.
-
Control Temperature: Avoid storing at elevated temperatures.
-
Evaluate Excipients: Screen excipients for peroxide content and other reactive impurities.[15]
-
Consider Antioxidants: For formulated products, the inclusion of a suitable antioxidant may be necessary.
-
Data Presentation
Table 1: Influence of Storage Conditions on this compound Purity
| Storage Condition | Time (Months) | Purity (%) by HPLC | Acid Value (mg KOH/g) | Appearance |
| 25°C / 60% RH | 0 | 99.5 | < 0.5 | White Solid |
| 6 | 99.3 | 0.6 | White Solid | |
| 12 | 99.1 | 0.8 | White Solid | |
| 40°C / 75% RH | 0 | 99.5 | < 0.5 | White Solid |
| 3 | 97.2 | 2.5 | Off-white Solid | |
| 6 | 94.8 | 4.8 | Yellowish Solid | |
| 60°C | 0 | 99.5 | < 0.5 | White Solid |
| 1 | 98.1 | 1.5 | Off-white Solid | |
| 3 | 96.5 | 3.2 | Yellowish Solid |
Note: Data are illustrative and may vary based on the specific sample and analytical method.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a method for quantifying this compound and its primary hydrolytic degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and chloroform.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
ELSD Settings: Drift tube temperature: 60°C, Nebulizer gas (Nitrogen) pressure: 3.5 bar.
-
Sample Preparation: Dissolve a known weight of the this compound sample in a suitable solvent like chloroform or a chloroform/methanol mixture to a final concentration of approximately 1 mg/mL.[9]
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a known volume (e.g., 20 µL) of the sample solution.
-
Run the gradient program to elute this compound and its degradation products.
-
Identify and quantify the peaks based on the retention times of reference standards.
-
Protocol 2: Forced Degradation Study
This protocol describes the conditions for intentionally degrading this compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.[18][19][20][21]
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 60°C for a specified period (e.g., 24 hours).[21] Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Heat the solution at 60°C for a specified period (e.g., 2 hours).[21] Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound in an oven at a high temperature (e.g., 80°C, which is above its melting point) for 7 days.
-
Photodegradation: Expose the solid this compound to a light source according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method to observe the extent of degradation and the formation of degradation products.
Mandatory Visualizations
Caption: Experimental workflow for HPLC stability testing of this compound.
Caption: Primary degradation pathways for this compound.
References
- 1. Behenyl Lignocerate CAS#: 42233-59-0 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Behenyl Behenate - CD Formulation [formulationbio.com]
- 5. Wax ester-synthesizing activity of lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aidic.it [aidic.it]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Wax ester - Wikipedia [en.wikipedia.org]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. scispace.com [scispace.com]
- 17. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biopharminternational.com [biopharminternational.com]
- 19. biopharmaspec.com [biopharmaspec.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijrpp.com [ijrpp.com]
Validation & Comparative
Validating Lignoceryl Behenate as a Diagnostic Biomarker for X-Linked Adrenoleukodystrophy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lignoceryl behenate (C24:0), as part of the very long-chain fatty acid (VLCFA) panel, and the more recently established biomarker, C26:0-lysophosphatidylcholine (C26:0-lysoPC), for the diagnosis of X-linked adrenoleukodystrophy (X-ALD). This resource includes a detailed analysis of their diagnostic performance, supported by quantitative data, and outlines the experimental protocols for their measurement.
Introduction to X-Linked Adrenoleukodystrophy and Diagnostic Biomarkers
X-linked adrenoleukodystrophy (X-ALD) is a rare, inherited neurometabolic disease caused by mutations in the ABCD1 gene. This genetic defect leads to the dysfunction of the ALD protein (ALDP), a peroxisomal transporter, resulting in the accumulation of very long-chain fatty acids (VLCFAs) in plasma and tissues, particularly the brain, spinal cord, and adrenal glands. The accumulation of these fatty acids, including lignoceric acid (C24:0) and hexacosanoic acid (C26:0), is the primary biochemical hallmark of X-ALD.
Historically, the measurement of plasma VLCFA levels, specifically the concentrations of C24:0 and C26:0 and their ratios to behenic acid (C22:0), has been the gold standard for diagnosing X-ALD. However, the emergence of C26:0-lysophosphatidylcholine (C26:0-lysoPC) as a biomarker has offered significant advantages, particularly in the diagnosis of female carriers who may present with normal VLCFA levels.
Comparative Analysis of Diagnostic Biomarkers
The diagnostic utility of a biomarker is determined by its sensitivity, specificity, and reliability across different patient populations. The following tables present a quantitative comparison of the VLCFA panel (including this compound) and C26:0-lysoPC in the diagnosis of X-ALD.
Table 1: Diagnostic Performance of VLCFA Ratios vs. C26:0-lysoPC
| Biomarker | Patient Group | Sensitivity | Specificity | Positive Predictive Value (PPV) | Reference |
| C24:0/C22:0 Ratio | X-ALD (genetically confirmed) | 97% | 94.1% | 83.8% | [1] |
| C26:0/C22:0 Ratio | X-ALD (genetically confirmed) | 90.9% | 95.0% | 80.6% | [1] |
| C26:0-lysoPC | X-ALD (males and females) | 100% | >99% | Not Reported | [2][3][4] |
| C24:0-lysoPC | X-ALD (males and females) | 100% | 98.33% | Not Reported | [3] |
Table 2: Concentration Ranges of VLCFAs and C26:0-lysoPC in Plasma/Dried Blood Spots (DBS)
| Analyte | Condition | Concentration Range (µmol/L) | Sample Type | Reference |
| C24:0 | Control | 33.1 – 75.0 | Plasma | [5] |
| C26:0 | Control | 0.30 – 1.49 | Plasma | [5] |
| C26:0/C22:0 Ratio | Control | 0.003 – 0.025 | Plasma | [5] |
| C24:0/C22:0 Ratio | Control | 0.35 – 1.10 | Plasma | [5] |
| C26:0 | X-ALD (diagnostic) | 1.61 - 3.34 | Plasma | [6] |
| C26:0/C22:0 Ratio | X-ALD (diagnostic) | 0.05 - 0.10 | Plasma | [6] |
| C26:0-lysoPC | Control (Newborns) | 0.09 ± 0.03 | DBS | [7] |
| C26:0-lysoPC | X-ALD and other Peroxisomal Disorders | 1.13 ± 0.67 | DBS | [7] |
| C26:0-lysoPC | Control | 0.090 ± 0.004 (pmol/DBS) | DBS | [8] |
| C26:0-lysoPC | X-ALD Affected | 1.078 ± 0.217 (pmol/DBS) | DBS | [8] |
| C26:0-lysoPC | X-ALD Carriers | 0.548 ± 0.095 (pmol/DBS) | DBS | [8] |
Key Findings:
-
Superior Sensitivity of C26:0-lysoPC: C26:0-lysoPC demonstrates 100% sensitivity for identifying X-ALD in both males and females, including female carriers who may have normal VLCFA levels.[4] This is a significant advantage over VLCFA analysis, which has a reported false-negative rate of 15-20% in female carriers.[4]
-
High Specificity: Both VLCFA ratios and C26:0-lysoPC exhibit high specificity, minimizing the risk of false-positive results.
-
Clearer Distinction: The concentration differences of C26:0-lysoPC between control, carrier, and affected individuals are more pronounced, allowing for a clearer diagnostic distinction.[8]
Signaling Pathways and Experimental Workflows
To visualize the underlying biochemistry and diagnostic procedures, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Biochemical pathway of VLCFA metabolism and its disruption in X-ALD.
Caption: Experimental workflow for X-ALD diagnostic biomarker analysis.
Experimental Protocols
Detailed methodologies for the quantification of VLCFAs and C26:0-lysoPC are crucial for reproducible and accurate diagnostic testing.
Protocol 1: Quantification of Very Long-Chain Fatty Acids in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is an established method for the clinical diagnosis of X-ALD and other peroxisomal disorders.[6][9]
1. Sample Preparation and Hydrolysis:
- To a glass tube, add 100 µL of plasma.
- Add an internal standard (e.g., deuterated C22:0).
- Add 2 mL of 5% methanolic HCl.
- Cap the tube tightly and heat at 100°C for 2 hours to hydrolyze the fatty acid esters and form fatty acid methyl esters (FAMEs).
2. Extraction of FAMEs:
- Cool the sample to room temperature.
- Add 1 mL of hexane and 0.5 mL of water.
- Vortex vigorously for 1 minute.
- Centrifuge at 2000 x g for 5 minutes to separate the phases.
- Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
- Evaporate the hexane under a stream of nitrogen.
3. Derivatization (if necessary for the specific GC-MS method):
- While the hydrolysis with methanolic HCl forms FAMEs, some protocols may include an additional derivatization step to enhance volatility and detection. This can involve reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
4. GC-MS Analysis:
- Reconstitute the dried FAMEs in a suitable solvent (e.g., 50 µL of hexane).
- Inject 1-2 µL of the sample into the GC-MS system.
- Gas Chromatography (GC) Conditions:
- Column: A non-polar capillary column (e.g., DB-1ms, 30m x 0.25mm x 0.25µm).
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to elute the VLCFAs.
- Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Impact (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) for specific ions corresponding to the FAMEs of C22:0, C24:0, and C26:0 and their internal standards.
5. Data Analysis:
- Quantify the peak areas of the target FAMEs and the internal standard.
- Calculate the concentrations of C24:0 and C26:0 and the ratios of C24:0/C22:0 and C26:0/C22:0.
- Compare the results to established reference ranges for diagnosis.
Protocol 2: Quantification of C26:0-lysophosphatidylcholine in Dried Blood Spots (DBS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is suitable for high-throughput analysis, such as newborn screening, and offers high sensitivity and specificity.[7][8]
1. Sample Preparation and Extraction:
- Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well plate.
- Add an extraction solution containing an isotopically labeled internal standard (e.g., C26:0-d4-lysoPC) in methanol.
- Agitate the plate for 30 minutes to extract the lysophosphatidylcholines.
- Centrifuge the plate to pellet the paper disc.
- Transfer the supernatant to a new 96-well plate for analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC) Conditions:
- Column: A reverse-phase column (e.g., C18, 2.1 x 100 mm, 3 µm).
- Mobile Phase A: 5 mM ammonium acetate in water.
- Mobile Phase B: 0.1% formic acid in methanol.
- Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B over approximately 10 minutes to separate the different lysophosphatidylcholine species.
- Flow Rate: 0.2 mL/min.
- Injection Volume: 10 µL.
- Tandem Mass Spectrometry (MS/MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for C26:0-lysoPC and its internal standard.
3. Data Analysis:
- Quantify the peak areas of C26:0-lysoPC and the internal standard.
- Calculate the concentration of C26:0-lysoPC in the DBS.
- Compare the results to established cutoff values for newborn screening and diagnostic confirmation.
Conclusion
The validation of this compound as part of the VLCFA panel has been a cornerstone of X-ALD diagnosis for decades. However, the evidence strongly supports the superior diagnostic performance of C26:0-lysoPC, particularly in its ability to reliably identify female carriers. The LC-MS/MS method for C26:0-lysoPC analysis is also more amenable to high-throughput screening. Therefore, for researchers, scientists, and drug development professionals, the inclusion of C26:0-lysoPC analysis is recommended for a more accurate and comprehensive diagnostic approach to X-linked adrenoleukodystrophy. This is especially critical for early diagnosis through newborn screening programs, which can significantly impact patient outcomes by enabling timely therapeutic interventions.
References
- 1. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of C26:0-carnitine and C26:0-lysophosphatidylcholine as diagnostic markers in dried blood spots from newborns and patients with adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Improved analysis of C26:0-lysophosphatidylcholine in dried-blood spots via negative ion mode HPLC-ESI-MS/MS for X-linked adrenoleukodystrophy newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective detection of lysophosphatidylcholine in dried blood spots for diagnosis of adrenoleukodystrophy by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Very-Long-Chain Fatty Acids in the Diagnosis of Peroxisomal Disorders: Lignoceric Acid (C24:0) vs. Cerotic Acid (C26:0)
For Researchers, Scientists, and Drug Development Professionals
The accurate diagnosis of peroxisomal disorders, a group of severe metabolic diseases, hinges on the precise measurement of specific biomarkers. Among the most critical are very-long-chain fatty acids (VLCFAs), particularly lignoceric acid (C24:0) and cerotic acid (C26:0). An initial point of clarification is the distinction between individual fatty acids and esters. The diagnostic markers are the free fatty acids, lignoceric acid and cerotic acid, not a compound such as "lignoceryl behenate." This guide provides an objective comparison of the diagnostic utility of these two key VLCFAs, supported by experimental data and detailed protocols.
Peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSD), are characterized by the body's inability to metabolize VLCFAs. This metabolic failure leads to the accumulation of these fatty acids in various tissues, most notably the brain, adrenal glands, and spinal cord, resulting in progressive and severe neurological symptoms. The biochemical diagnosis of these conditions relies on quantifying the elevated levels of C24:0 and C26:0, as well as their ratios to behenic acid (C22:0), in plasma or serum.
Comparative Diagnostic Performance
Both lignoceric acid (C24:0) and cerotic acid (C26:0) are indispensable markers for peroxisomal disorders. However, their diagnostic sensitivity and specificity can vary. The ratios of C24:0/C22:0 and C26:0/C22:0 are often considered more reliable than the absolute concentrations of the individual fatty acids, as they correct for variations in overall fatty acid levels.
A study aimed at defining optimal serum VLCFA cutoff values found that the serum concentration of C26:0 was superior to C24:0 for the detection of X-ALD. The study suggested that a C24:0/C22:0 ratio cutoff of less than 1.0 yielded a sensitivity of 97% and a specificity of 94.1% for identifying true X-ALD cases. For the C26:0/C22:0 ratio, a cutoff of less than 0.02 resulted in a sensitivity of 90.9% and a specificity of 95.0%.
While VLCFA analysis is the gold standard, it has limitations, particularly in identifying female carriers of X-ALD, about 15-20% of whom may have normal VLCFA levels. Newer biomarkers, such as C26:0-lysophosphatidylcholine (C26:0-lysoPC), have demonstrated higher sensitivity and are now used in newborn screening programs for X-ALD. C26:0-lysoPC has been shown to be elevated in all men and over 99% of women with ALD, outperforming traditional VLCFA analysis.
Quantitative Data Summary
The following tables summarize the reference ranges for lignoceric acid, cerotic acid, and their diagnostic ratios in plasma/serum. It is important to note that reference ranges may vary slightly between laboratories.
Table 1: Plasma/Serum Concentrations of Very-Long-Chain Fatty Acids
| Fatty Acid | Normal Range (µmol/L) | Pathological Indication |
| Behenic Acid (C22:0) | 38.0 – 90.5 | Used for ratio calculations |
| Lignoceric Acid (C24:0) | 33.1 – 75.0 | Elevated |
| Cerotic Acid (C26:0) | 0.30 – 1.49 | Elevated |
Table 2: Diagnostic Ratios of Very-Long-Chain Fatty Acids
| Ratio | Normal Range | Pathological Indication |
| C24:0 / C22:0 | 0.35 – 1.10 | Elevated |
| C26:0 / C22:0 | 0.003 – 0.025 | Elevated |
Experimental Protocols
The standard method for the quantitative analysis of VLCFAs is gas chromatography-mass spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of individual fatty acid methyl esters.
Protocol: GC-MS Analysis of VLCFA Fatty Acid Methyl Esters (FAMEs)
This protocol outlines a general procedure for the extraction of total fatty acids from plasma, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
1. Sample Preparation and Lipid Extraction:
-
Combine plasma sample with a chloroform:methanol (2:1) solution.
-
Vortex thoroughly to ensure complete mixing and protein precipitation.
-
Add 0.9% NaCl solution and vortex again.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization (Acid-Catalyzed Methylation):
-
Add 2% H₂SO₄ in methanol to the dried lipid extract.
-
Seal the tube and heat at 80°C for 2 hours.
-
Allow the sample to cool to room temperature.
3. FAME Extraction:
-
Add hexane and water to the tube.
-
Vortex and then centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
-
Evaporate the hexane to a small volume under a stream of nitrogen before injection into the GC-MS system.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Unraveling Disease Signatures: A Comparative Analysis of Very-Long-Chain Fatty Acid Ester Profiles
A deep dive into the altered landscape of very-long-chain fatty acid (VLCFA) metabolism in various disease states reveals distinct biochemical fingerprints crucial for diagnosis and understanding pathogenesis. This guide provides a comparative analysis of VLCFA ester profiles in prominent peroxisomal disorders, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms, playing vital roles in various cellular functions, from membrane structure to cell signaling.[1][2] The metabolism of these molecules, primarily their degradation via β-oxidation within peroxisomes, is critical for maintaining cellular homeostasis.[3][4] Genetic defects affecting peroxisomal function lead to the accumulation of VLCFAs in tissues and plasma, a hallmark of a group of inherited metabolic disorders known as peroxisomal disorders.[5] This guide focuses on the comparative analysis of VLCFA ester profiles in two of the most well-characterized peroxisomal disorders: X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSD).
Comparative Quantitative Analysis of VLCFA Profiles
The accumulation of specific VLCFA species serves as a robust biomarker for several diseases. The following tables summarize the quantitative changes in key VLCFA markers in X-ALD and ZSD compared to healthy controls.
| Disease State | VLCFA Marker | Concentration/Ratio (Patient) | Concentration/Ratio (Control) | Fold Change/Significance | Sample Type | Reference |
| X-linked Adrenoleukodystrophy (X-ALD) | C26:0 | Elevated | Normal | - | Plasma, Fibroblasts | [6] |
| C24:0/C22:0 Ratio | Increased | Normal | - | Plasma | [3] | |
| C26:0/C22:0 Ratio | Increased | Normal | - | Plasma | [3] | |
| C26:0 Ceramide | Elevated | Normal | 4.3-fold increase | Plasma | [7] | |
| C24:0 Ceramide | Elevated | Normal | 1.5-fold increase | Plasma | [7] | |
| Zellweger Spectrum Disorders (ZSD) | ||||||
| Classical Zellweger Syndrome (ZS) | C26:0 (µg/mL) | 5.20 ± 1.78 | - | P < 0.001 (compared to mild ZS and DBP) | Serum | [8] |
| C26:0/C22:0 Ratio | 0.65 ± 0.18 | - | P < 0.001 (compared to mild ZS and DBP) | Serum | [8][9] | |
| Mild Zellweger Syndrome | C26:0 (µg/mL) | 0.76 ± 0.46 | - | - | Serum | [8][9] |
| C26:0/C22:0 Ratio | 0.11 ± 0.09 | - | - | Serum | [8][9] | |
| D-Bifunctional Protein Deficiency (DBP) | C26:0 (µg/mL) | 2.61 ± 0.97 | - | - | Serum | [8][9] |
| C26:0/C22:0 Ratio | 0.30 ± 0.13 | - | - | Serum | [8][9] |
Experimental Protocols for VLCFA Analysis
The quantification of VLCFA profiles is predominantly achieved through mass spectrometry-based techniques. Below are detailed methodologies for the two most common approaches.
Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma VLCFA Analysis
This is a well-established and robust method for VLCFA quantification.[5]
a. Sample Preparation (Hydrolysis and Extraction):
-
Lipid Extraction: Total lipids are extracted from plasma samples using a chloroform:methanol (2:1, v/v) solution.
-
Hydrolysis: The extracted lipids are subjected to acid hydrolysis (e.g., using hydrochloric acid in methanol) to release the fatty acids from their esterified forms (e.g., phospholipids, triglycerides).
-
Fatty Acid Methylation: The free fatty acids are then derivatized to fatty acid methyl esters (FAMEs) using a methylating agent (e.g., boron trifluoride in methanol). This step increases the volatility of the fatty acids for GC analysis.
-
Extraction of FAMEs: The FAMEs are extracted into an organic solvent (e.g., hexane).
b. GC-MS Analysis:
-
Injection: The extracted FAMEs are injected into the gas chromatograph.
-
Separation: The FAMEs are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Detection and Quantification: The separated FAMEs are detected by a mass spectrometer, which identifies them based on their mass-to-charge ratio and fragmentation patterns. Quantification is achieved by comparing the peak areas of the target VLCFAs to those of known internal standards.
Electrospray Ionization Mass Spectrometry (ESI-MS) for VLCFA Analysis
ESI-MS offers a more rapid and high-throughput alternative to GC-MS.[6]
a. Sample Preparation:
-
Internal Standard Addition: Deuterated internal standards for the VLCFAs of interest are added to the plasma sample.
-
Hydrolysis: The plasma sample is subjected to hydrolysis to release the free fatty acids.
-
Extraction: The VLCFAs are extracted from the hydrolyzed sample.
b. ESI-MS Analysis:
-
Infusion: The extracted VLCFAs are directly infused into the electrospray ionization source of the mass spectrometer.
-
Ionization: The VLCFAs are ionized, typically forming [M-H]⁻ ions in negative ion mode.
-
Detection and Quantification: The mass spectrometer measures the intensity of the ions corresponding to the specific VLCFAs and their deuterated internal standards. The concentration of each VLCFA is determined by the ratio of the signal intensity of the endogenous VLCFA to that of its corresponding internal standard.
Visualizing the Molecular Landscape
To better understand the processes underlying altered VLCFA profiles, the following diagrams illustrate the key metabolic pathways and experimental workflows.
Caption: Overview of VLCFA metabolism, including synthesis, utilization, and degradation pathways.
Caption: Experimental workflow for VLCFA analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
The distinct alterations in VLCFA ester profiles, particularly the accumulation of C26:0 and related species, are pivotal diagnostic markers for X-ALD and ZSD.[6][10][11] The choice of analytical methodology, be it the traditional GC-MS or the faster ESI-MS, depends on the specific requirements of the research or clinical setting. Understanding the underlying metabolic pathways provides crucial context for interpreting these biochemical changes and for the development of therapeutic strategies aimed at correcting these metabolic imbalances. Further research into the diverse roles of VLCFA-containing complex lipids, such as ceramides and glycosphingolipids, will undoubtedly shed more light on the pathophysiology of these devastating diseases.[7][12]
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 8. journals.plos.org [journals.plos.org]
- 9. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational diagnostic strategy for Zellweger syndrome spectrum patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.psu.edu [pure.psu.edu]
- 12. Glycosphingolipids with Very Long-Chain Fatty Acids Accumulate in Fibroblasts from Adrenoleukodystrophy Patients | MDPI [mdpi.com]
A Guide to Inter-laboratory Comparison of Very-Long-Chain Fatty Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and comparative performance of laboratories in the quantification of very-long-chain fatty acids (VLCFAs). Ensuring the accuracy and consistency of VLCFA measurements is paramount for the diagnosis and monitoring of peroxisomal disorders, as well as for research into their underlying pathophysiology and the development of novel therapeutics. This document summarizes quantitative data from inter-laboratory comparisons, details common experimental protocols, and illustrates key metabolic and analytical pathways.
Introduction to Very-Long-Chain Fatty Acids and their Clinical Significance
Very-long-chain fatty acids are fatty acids with 22 or more carbon atoms. Their metabolism, primarily occurring within peroxisomes, is crucial for maintaining cellular health. Deficiencies in the enzymes responsible for VLCFA degradation lead to their accumulation in tissues and plasma. This buildup is a key biomarker for a group of genetic disorders known as peroxisomal biogenesis disorders and single enzyme defects, the most common of which is X-linked adrenoleukodystrophy (X-ALD).[1][2][3][4] Accurate quantification of specific VLCFAs, such as docosanoic acid (C22:0), tetracosanoic acid (C24:0), and hexacosanoic acid (C26:0), and the calculation of their ratios (C24:0/C22:0 and C26:0/C22:0), are essential for the diagnosis and management of these conditions.[3][5][6]
Inter-laboratory Comparison of VLCFA Quantification
The accurate and reproducible measurement of VLCFAs across different laboratories is a recognized challenge. To address this, various quality assurance programs have been established to help laboratories assess and improve the comparability of their results.
One such initiative is the Fatty Acid Quality Assurance Program (FAQAP), a collaboration between the National Institute of Standards and Technology (NIST), the National Institutes of Health Office of Dietary Supplements (NIH-ODS), and the Centers for Disease Control and Prevention (CDC).[7][8] This program provides participating laboratories with control materials, such as Standard Reference Materials (SRMs), to assess the accuracy of their fatty acid measurements.[7][9]
The European Research Network for evaluation and improvement of screening, Diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) also operates an External Quality Assessment (EQA) scheme for "Special Assays in Serum" which includes VLCFAs.[10][11] These programs are vital for ensuring the reliability of VLCFA analysis in a clinical diagnostic setting.
Table 1: Key Very-Long-Chain Fatty Acids and Ratios in Clinical Analysis
| Analyte | Description | Clinical Significance |
| C22:0 | Docosanoic Acid (Behenic Acid) | A reference very-long-chain fatty acid. |
| C24:0 | Tetracosanoic Acid (Lignoceric Acid) | Elevated levels are a key indicator of peroxisomal disorders. |
| C26:0 | Hexacosanoic Acid (Cerotic Acid) | Markedly elevated levels are a primary biomarker for X-linked adrenoleukodystrophy and other peroxisomal disorders. |
| C24:0/C22:0 Ratio | Ratio of Tetracosanoic Acid to Docosanoic Acid | An increased ratio is a sensitive marker for peroxisomal dysfunction.[3][6] |
| C26:0/C22:0 Ratio | Ratio of Hexacosanoic Acid to Docosanoic Acid | A significantly increased ratio is a highly specific marker for diagnosing peroxisomal disorders.[3][6] |
Experimental Protocols for VLCFA Quantification
The two primary analytical methods for the quantification of VLCFAs in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established and robust method for VLCFA analysis.[2][3][6] The general workflow involves the extraction of total lipids from the sample, followed by derivatization of the fatty acids to more volatile esters, typically fatty acid methyl esters (FAMEs). These FAMEs are then separated by gas chromatography and detected by mass spectrometry.
Sample Preparation and Derivatization:
-
Lipid Extraction: Lipids are extracted from plasma or serum using a solvent mixture, such as chloroform/methanol.
-
Hydrolysis: The extracted lipids are hydrolyzed to release free fatty acids. This is often achieved by acid or alkaline hydrolysis.
-
Derivatization: The free fatty acids are converted to FAMEs using a reagent like boron trifluoride-methanol or acetyl chloride in methanol.
-
Extraction of FAMEs: The FAMEs are then extracted into an organic solvent, such as hexane, for injection into the GC-MS system.
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for fatty acid analysis (e.g., a non-polar or medium-polarity column).
-
Injection: Splitless injection is commonly used to enhance sensitivity for the low-abundance VLCFAs.
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points.
-
Mass Spectrometer: Operated in either scan mode to acquire full mass spectra or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity by monitoring characteristic ions for each VLCFA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers an alternative and often more rapid method for VLCFA quantification, avoiding the need for derivatization in some approaches or using derivatization to enhance ionization efficiency.[12]
Sample Preparation:
-
Protein Precipitation and Lipid Extraction: Proteins in the plasma or serum sample are precipitated with a solvent like acetonitrile or methanol. The lipids, including VLCFAs, are simultaneously extracted into the solvent.
-
Hydrolysis (optional but common): Similar to the GC-MS protocol, an acid hydrolysis step is often included to release all fatty acids from their esterified forms.
-
Derivatization (optional): To improve ionization efficiency, VLCFAs can be derivatized to introduce a readily ionizable group.
LC-MS/MS Instrumentation and Parameters:
-
Liquid Chromatograph: A reversed-phase C18 or C8 column is typically used for separation.
-
Mobile Phase: A gradient of an aqueous solvent (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is used for elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each VLCFA.
Diagrams of Key Pathways and Workflows
VLCFA Metabolism and Peroxisomal β-Oxidation
Very-long-chain fatty acids are synthesized in the endoplasmic reticulum and are primarily degraded in the peroxisomes through a process called β-oxidation. In disorders like X-ALD, a defect in the ABCD1 transporter prevents the entry of VLCFAs into the peroxisome, leading to their accumulation.
Caption: Simplified diagram of VLCFA metabolism.
General Experimental Workflow for VLCFA Quantification
The following diagram illustrates the typical steps involved in the quantification of VLCFAs from a plasma or serum sample using either GC-MS or LC-MS/MS.
Caption: General workflow for VLCFA quantification.
Conclusion
The accurate quantification of very-long-chain fatty acids is indispensable for the clinical diagnosis and management of peroxisomal disorders. While analytical methods like GC-MS and LC-MS/MS provide the necessary sensitivity and specificity, inter-laboratory variability remains a significant consideration. Participation in external quality assessment schemes, such as those offered by ERNDIM and the program established by NIST, CDC, and NIH-ODS, is crucial for ensuring the reliability and comparability of results across different laboratories. This guide serves as a resource for researchers and clinicians, providing an overview of the current state of VLCFA quantification and emphasizing the importance of standardized methodologies and continuous quality improvement.
References
- 1. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Very Long Chain Fatty Acids (VLCFAs) [gloshospitals.nhs.uk]
- 5. Very Long Chain Fatty Acids Test | Ulta Lab Tests [ultalabtests.com]
- 6. researchgate.net [researchgate.net]
- 7. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma | NIST [nist.gov]
- 9. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Very Long Chain Fatty Acids (VLCFA), Pristanic acid and phytanic acid [heftpathology.com]
- 11. ERNDIMQA - ERNDIM Schemes [erndimqa.nl]
- 12. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Lignoceryl Behenate vs. Glyceryl Behenate: A Comparative Guide for Lipid-Based Formulations
A comprehensive analysis for researchers, scientists, and drug development professionals on the utility of lignoceryl behenate and glyceryl behenate in lipid-based drug delivery systems. This guide reveals a significant disparity in the available scientific literature and experimental data, positioning glyceryl behenate as a well-established excipient while highlighting the unexplored potential of this compound.
In the development of lipid-based drug delivery systems, the choice of lipid excipient is paramount to achieving desired formulation characteristics, including drug solubility, stability, and release profile. This guide provides a detailed comparison of two behenate esters: this compound and glyceryl behenate. While both are derived from behenic acid, their chemical structures and, consequently, their documented applications in pharmaceutical sciences differ substantially.
Physicochemical Properties: A Tale of Two Esters
Glyceryl behenate, commercially known as Compritol® 888 ATO, is a mixture of mono-, di-, and tribehenate esters of glycerol.[1] This composition gives it unique properties as a pharmaceutical excipient.[1] In contrast, this compound, also known as tetracosyl docosanoate, is a wax ester formed from the esterification of lignoceric acid (a C24 saturated fatty acid) and behenyl alcohol (a C22 saturated fatty alcohol).[2][3] This fundamental structural difference as a glyceride versus a wax ester is a key determinant of their respective physicochemical properties and potential applications.
A review of available data shows a significant lack of information regarding the pharmaceutical applications of this compound. It is primarily cataloged as a chemical compound for research purposes with no documented use in lipid-based formulations.[2] Conversely, glyceryl behenate is a well-characterized and widely used excipient in the pharmaceutical industry.[4][5]
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Tetracosyl docosanoate) | Glyceryl Behenate (Compritol® 888 ATO) |
| Chemical Structure | Wax Ester | Mixture of Mono-, Di-, and Triesters of Glycerol |
| Molecular Formula | C46H92O2[2] | Variable (predominantly C69H134O6 for tribehenate) |
| Molecular Weight | 677.22 g/mol [3] | Variable (approx. 1079.8 g/mol for tribehenate) |
| Appearance | Data not available in pharmaceutical context | White to off-white, waxy solid (fine powder, flakes, or pearls) |
| Melting Point | Data not available in pharmaceutical context | 69-74 °C |
| Solubility | Data not available in pharmaceutical context | Insoluble in water; soluble in chloroform and hot ethanol |
| Pharmaceutical Use | No documented use in lipid-based formulations | Widely used as a lubricant, coating agent, and matrix former for controlled release in tablets and capsules, and in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[4][5][6] |
Performance in Lipid-Based Formulations: The Data Divide
The performance of an excipient in a lipid-based formulation is evaluated based on several critical parameters, including its ability to form stable nanoparticles, encapsulate drugs efficiently, and control the drug release. Extensive research has been conducted on glyceryl behenate, providing a wealth of data on its performance in Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). For this compound, there is a complete absence of such data in the public domain.
Table 2: Performance Characteristics of Glyceryl Behenate in Lipid-Based Formulations
| Parameter | Reported Values for Glyceryl Behenate-Based Formulations | This compound |
| Particle Size | 103 ± 09 nm to 245 ± 5 nm for SLNs[7] | No data available |
| Zeta Potential | -12.7 ± 0.87 mV to -23.5 ± 1.07 mV[7] | No data available |
| Entrapment Efficiency | 68% to 90%[8] | No data available |
| Drug Release Profile | Sustained release over 24 to 48 hours[7] | No data available |
The presented data for glyceryl behenate is a range compiled from multiple studies and is dependent on the specific drug and formulation parameters.
Experimental Protocols for Formulation and Characterization
The following are detailed methodologies for the preparation and characterization of solid lipid nanoparticles (SLNs) using glyceryl behenate, which are standard in the field.
Protocol 1: Preparation of Glyceryl Behenate-Based Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Preparation of Lipid and Aqueous Phases:
-
Melt glyceryl behenate at a temperature 5-10°C above its melting point (approximately 80°C).
-
Dissolve the lipophilic drug in the molten lipid.
-
Heat an aqueous surfactant solution (e.g., Poloxamer 188, Tween 80) to the same temperature.
-
-
Pre-emulsion Formation:
-
Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization for several cycles at a pressure above 500 bar. The number of cycles and pressure should be optimized for the desired particle size.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Protocol 2: Characterization of Solid Lipid Nanoparticles
-
Particle Size and Polydispersity Index (PDI) Analysis:
-
Dilute the SLN dispersion with deionized water.
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
-
Zeta Potential Measurement:
-
Dilute the SLN dispersion with deionized water.
-
Measure the zeta potential using a zetameter to assess the surface charge and stability of the nanoparticles.
-
-
Entrapment Efficiency (EE) Determination:
-
Separate the free drug from the SLN dispersion by ultracentrifugation.
-
Quantify the amount of unentrapped drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the entrapment efficiency using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
In Vitro Drug Release Study:
-
Place a known amount of the SLN dispersion in a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.
-
Analyze the drug concentration in the withdrawn samples to determine the cumulative drug release over time.
-
-
Solid-State Characterization:
-
Use Differential Scanning Calorimetry (DSC) to analyze the thermal behavior and crystallinity of the drug within the lipid matrix. Lyophilized SLN samples are typically used for this analysis.
-
Visualizing the Workflow and Comparative Landscape
To aid in the understanding of the experimental process and the current state of knowledge, the following diagrams are provided.
References
- 1. Docosanoic Acid | C22H44O2 | CID 8215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Behenyl Lignocerate CAS#: 42233-59-0 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Glyceryl Behenate - CD Formulation [formulationbio.com]
- 6. Glyceryl behenate - Wikipedia [en.wikipedia.org]
- 7. Glyceryl behenate-based solid lipid nanoparticles as a carrier of haloperidol for nose to brain delivery: formulation development, in-vitro, and in-vivo evaluation | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 8. researchgate.net [researchgate.net]
Performance Showdown: Selecting the Optimal Analytical Column for Lignoceryl Behenate Separation
For researchers, scientists, and drug development professionals engaged in the analysis of long-chain wax esters like Lignoceryl behenate (C46), the choice of analytical column is paramount to achieving accurate and reproducible results. This guide provides a comparative evaluation of three commonly employed analytical columns: High-Temperature Gas Chromatography (HT-GC) capillary columns, and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) columns with C30 and C18 stationary phases.
The separation of a large, non-polar molecule such as this compound presents a unique challenge. Its high molecular weight and hydrophobicity demand analytical techniques that can provide sufficient resolution and elution under practical conditions. This comparison leverages experimental data from studies on complex wax ester mixtures to inform the selection of the most suitable analytical column for this specific analyte.
Comparative Performance Data
The following table summarizes the key performance characteristics of each column type for the separation of long-chain wax esters, with a focus on the elution of C46 wax esters like this compound.
| Column Type | Stationary Phase | Typical Dimensions | Mobile Phase/Carrier Gas & Conditions | Performance for this compound (C46 Wax Ester) |
| High-Temperature Gas Chromatography (HT-GC) Capillary Column | e.g., DB-1HT (100% Dimethylpolysiloxane) | 15 m x 0.25 mm, 0.10 µm film thickness | Carrier Gas: Helium. Temperature Program: 120°C to 240°C at 15°C/min, then to 390°C at 8°C/min, hold for 6 min.[1] | Excellent Resolution & Elution: HT-GC is well-suited for the direct analysis of intact long-chain wax esters.[1] this compound (C46) is expected to elute as a sharp peak at a high temperature, well-resolved from other wax esters based on carbon number.[1][2][3] |
| Reversed-Phase HPLC Column | C30 (Triacontyl-modified silica) | e.g., 150 mm x 2.0 mm, 3.0 µm particle size | Gradient Elution: Methanol and Chloroform.[4] | Superior Shape Selectivity: C30 columns provide enhanced separation for long-chain, hydrophobic molecules.[4] They have been shown to effectively separate wax esters up to C60, indicating good retention and resolution for C46.[3][4] |
| Reversed-Phase HPLC Column | C18 (Octadecyl-modified silica) | e.g., 150 mm x 4.6 mm, 5 µm particle size | Gradient Elution: Acetonitrile and Water or other organic modifiers. | Adequate for Shorter Chains, Less Ideal for C46: While standard for lipid analysis, C18 columns may offer insufficient retention and selectivity for very long-chain saturated wax esters like this compound, potentially leading to co-elution with other hydrophobic species. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon analytical separations. Below are representative protocols for HT-GC and RP-HPLC with a C30 column.
High-Temperature Gas Chromatography (HT-GC) Protocol
This method is adapted for the direct analysis of wax esters in complex mixtures.[1]
-
Column: DB-1HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness).
-
Injector: Splitless injection (1 µL) at 390°C.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Initial temperature of 120°C, ramped to 240°C at 15°C/min, then ramped to 390°C at 8°C/min, and held for 6 minutes.
-
Detector: Mass Spectrometer (MS) with an electron impact (EI) source, scanning a mass-to-charge ratio (m/z) range of 50-920.
Reversed-Phase HPLC with C30 Column Protocol
This protocol is effective for the separation of various commercial waxes, including those containing long-chain wax esters.[4]
-
Column: C30 reverse phase column (e.g., 150 mm x 2.0 mm, 3.0 µm particle size).
-
Mobile Phase A: 99.9% (v/v) Chloroform + 0.1% (v/v) Formic Acid.
-
Mobile Phase B: 99.9% (v/v) Methanol + 0.1% (v/v) Formic Acid.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 60°C.
-
Gradient Program: A gradient program is typically employed, starting with a high percentage of methanol and gradually increasing the chloroform content to elute the highly non-polar wax esters.
-
Detector: Evaporative Light Scattering Detector (ELSD) and/or Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS).
Visualizing the Workflow and Comparison
To further clarify the experimental process and the comparative performance, the following diagrams are provided.
Conclusion
Based on the available data, High-Temperature Gas Chromatography (HT-GC) capillary columns and Reversed-Phase HPLC columns with a C30 stationary phase are the most effective choices for the separation of this compound.
-
HT-GC offers the advantage of high-resolution separation of intact wax esters based on their carbon number and is a robust method for direct analysis.
-
C30 HPLC columns provide superior selectivity for long-chain, hydrophobic molecules compared to their C18 counterparts, making them highly suitable for the analysis of complex samples containing a range of wax esters.
The choice between these two techniques will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the availability of instrumentation, and the desired analytical throughput. For routine analysis and quantification of this compound in less complex matrices, HT-GC may be the more straightforward approach. For challenging separations in complex lipid extracts, the enhanced selectivity of a C30 HPLC column may be advantageous. Standard C18 columns are less recommended for this specific application due to their limited ability to resolve very long-chain wax esters effectively.
References
- 1. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Item - Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC - Taylor & Francis Group - Figshare [tandf.figshare.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Lignoceryl Behenate
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the proper disposal of lignoceryl behenate, a wax ester compound utilized in various research and development applications. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidelines are based on the general properties of wax esters and standard laboratory chemical waste management protocols.
I. Chemical and Physical Properties Overview
This compound is a wax ester, which is generally characterized as a non-hazardous, solid, and water-insoluble substance. These properties are key considerations for its appropriate disposal.
| Property | General Expectation for this compound | Disposal Implication |
| Physical State | Solid (waxy) | Can be handled as solid waste. |
| Solubility in Water | Insoluble | Must not be disposed of down the drain, as it can cause blockages and is not intended for wastewater treatment systems.[1][2] |
| Hazard Classification | Generally considered non-hazardous | Can typically be disposed of as non-hazardous solid waste, but institutional policies and local regulations must be confirmed.[2][3][4] |
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
-
Labeling: Ensure the waste container holding this compound is clearly and accurately labeled with the chemical name.
-
Segregation: Do not mix this compound waste with hazardous materials such as solvents, acids, bases, or reactive chemicals. It should be collected in a designated container for non-hazardous solid waste.[1]
Step 2: Container Selection and Management
-
Appropriate Containers: Use a sturdy, leak-proof container with a secure lid for waste collection.
-
Keep Containers Closed: Always keep the waste container sealed when not in use to prevent contamination and spills.
Step 3: Disposal Pathway Determination
-
Consult Institutional Policy: Before final disposal, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous solid chemical waste disposal.[1]
-
Non-Hazardous Solid Waste Stream: In most cases, small quantities of this compound can be disposed of in the regular laboratory solid waste stream, provided it is not contaminated with hazardous substances.[2][3]
-
Licensed Waste Contractor: For larger quantities, or if required by institutional policy, arrange for collection by a licensed chemical waste contractor.[5]
Step 4: Decontamination of Empty Containers
-
Triple Rinsing: If the original container of this compound is to be disposed of or reused, it should be triple-rinsed with an appropriate solvent (such as ethanol or another organic solvent in which it is soluble) to remove all residues.
-
Rinsate Disposal: The solvent rinsate must be collected and disposed of as hazardous waste, typically in the flammable liquids waste stream.
-
Container Disposal: Once decontaminated, the container can usually be disposed of as regular laboratory glass or plastic waste. Remove or deface the original label before disposal.[2]
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Disclaimer: The information provided is based on general laboratory safety principles and the known properties of similar chemical compounds. Always prioritize your institution's specific waste disposal policies and consult with your Environmental Health and Safety department for definitive guidance.
References
Personal protective equipment for handling Lignoceryl behenate
Essential Safety and Handling Guide for Lignoceryl Behenate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on best practices for handling similar waxy, solid, long-chain esters and general laboratory safety protocols. Note that a specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations are derived from SDSs for analogous compounds such as Glyceryl Behenate and Behenyl Behenate.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a waxy solid. While generally considered to have low toxicity, appropriate PPE is mandatory to prevent potential skin and eye irritation and to minimize exposure.[1][2]
Minimum PPE Requirements:
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[3] For tasks with a higher risk of dust generation, chemical splash goggles should be worn.[4]
-
Hand Protection: Disposable nitrile gloves are required for incidental contact.[3] They should be removed and replaced immediately after contact with the chemical.[3]
-
Body Protection: A lab coat is essential to protect clothing and skin from potential splashes and spills.[5][6]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[5][6]
-
Respiratory Protection: If handling procedures are likely to generate significant dust, an effective dust mask or an approved/certified respirator should be used.[1]
Quantitative Data Summary
The following table summarizes key physical and safety information for compounds analogous to this compound. This data should be used as a guideline for safe handling.
| Property | Value | Source Analogue |
| Physical State | Solid, Powder/Waxy | Glyceryl Behenate[1] |
| Appearance | White to off-white | Glyceryl Behenate[1] |
| Melting Point | Approximately 83°C / 181.4°F | Glyceryl Behenate[1] |
| Primary Hazards | May cause skin and eye irritation.[1][2] | Glyceryl Behenate, Behenyl Behenate |
| Incompatible Materials | Oxidizing agents, strong acids.[2] | Behenyl Behenate |
| Storage Temperature | Room temperature in a dry, well-ventilated area.[1] | Glyceryl Behenate |
Operational and Disposal Plans
Follow these step-by-step procedures for the safe handling and disposal of this compound.
Experimental Protocol: Handling this compound
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a functioning eyewash station and safety shower are accessible.
-
Don all required personal protective equipment as outlined above.
-
-
Weighing and Transfer:
-
Handle this compound in a well-ventilated area. If available, use a chemical fume hood or a balance enclosure to minimize dust dispersion.
-
Use a clean spatula or scoop to transfer the desired amount of the solid from its storage container to a tared weigh boat or appropriate vessel.
-
Avoid creating dust clouds. If dust is generated, ensure appropriate respiratory protection is in use.
-
Close the storage container tightly immediately after use.
-
-
Use in Experiments:
-
When adding this compound to solvents or reaction mixtures, do so slowly to prevent splashing.
-
If heating is required, be aware of the melting point and handle the molten material with caution to avoid burns.[2]
-
Disposal Plan
-
Chemical Waste:
-
Sweep up any spilled solid this compound and place it in a clearly labeled, sealed container for solid chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
-
Contaminated Materials:
-
Dispose of all contaminated materials, such as gloves, weigh boats, and paper towels, in the designated solid chemical waste container.
-
-
Container Disposal:
-
Empty containers should be rinsed with an appropriate solvent (if permissible by your institution's waste management plan), and the rinsate collected as chemical waste. Follow your institution's guidelines for the disposal of empty chemical containers.
-
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
